TASP0277308
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C23H28Cl2N6O3S |
|---|---|
Poids moléculaire |
539.5 g/mol |
Nom IUPAC |
3,4-dichloro-N-[(1R)-1-[4-ethyl-5-[3-(4-methylpiperazin-1-yl)phenoxy]-1,2,4-triazol-3-yl]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C23H28Cl2N6O3S/c1-4-31-22(16(2)28-35(32,33)19-8-9-20(24)21(25)15-19)26-27-23(31)34-18-7-5-6-17(14-18)30-12-10-29(3)11-13-30/h5-9,14-16,28H,4,10-13H2,1-3H3/t16-/m1/s1 |
Clé InChI |
MVOULGOLHZCXLD-MRXNPFEDSA-N |
SMILES isomérique |
CCN1C(=NN=C1OC2=CC=CC(=C2)N3CCN(CC3)C)[C@@H](C)NS(=O)(=O)C4=CC(=C(C=C4)Cl)Cl |
SMILES canonique |
CCN1C(=NN=C1OC2=CC=CC(=C2)N3CCN(CC3)C)C(C)NS(=O)(=O)C4=CC(=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Foundational & Exploratory
TASP0277308: A Technical Overview of a Potent S1P1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TASP0277308 is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). Emerging preclinical data suggests its potential therapeutic utility in conditions driven by S1P1-mediated processes, including neuroinflammation and angiogenesis. This document provides a technical guide to the available information on this compound, summarizing its known biological activities, quantitative data, and the experimental context of its evaluation. While a comprehensive dataset from a primary publication remains to be fully analyzed, this guide consolidates the current understanding of this compound to support further research and development efforts.
Core Compound Profile
| Property | Value | Reference |
| Target | Sphingosine-1-Phosphate Receptor 1 (S1P1) | [1][2][3] |
| Mechanism of Action | Competitive Antagonist | [3] |
| Reported IC50 | 7.8 nM (for S1P1 receptor) | A commercial vendor has listed this IC50 value. |
Biological Activities and Preclinical Data
This compound has been investigated in several preclinical models, demonstrating its potential to modulate key pathological processes.
Anti-Angiogenic Effects
In vitro studies have shown that this compound can inhibit critical steps in the angiogenic cascade. A commercial supplier has reported that the compound:
-
Inhibited Sphingosine-1-Phosphate (S1P) and Vascular Endothelial Growth Factor (VEGF) induced migration and proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).
-
Effectively blocked VEGF-induced tube formation in vitro.
-
Significantly suppressed tumor cell-induced angiogenesis in vivo.
Neuromodulatory and Anti-inflammatory Effects
Preclinical studies in rodent models have highlighted the potential of this compound in neurological conditions:
-
Cancer-Induced Bone Pain: Intrathecal or systemic administration of this compound attenuated cancer-induced spontaneous flinching and guarding behaviors in a mouse model.[3]
-
Traumatic Brain Injury (TBI): In a mouse model of TBI, intraperitoneal administration of this compound (1mg/Kg) at 1 and 4 hours post-trauma demonstrated significant beneficial effects on preclinical scores.[2] This included attenuation of astrocyte and microglia activation, reduced cytokine release, and rescue of adhesion molecule reduction.[2]
Experimental Methodologies
While the specific, detailed protocols for the studies involving this compound are not yet publicly available, this section outlines the general principles of the key assays used to characterize S1P1 receptor antagonists and their biological effects.
S1P1 Receptor Antagonism Assays
The potency of S1P1 receptor antagonists is typically determined through in vitro assays that measure the compound's ability to block the binding of S1P or the activation of the receptor by an agonist.
-
Radioligand Binding Assays: These assays measure the displacement of a radiolabeled S1P1 agonist or antagonist from the receptor by the test compound. The concentration of the test compound that displaces 50% of the radioligand is the IC50 value.
-
Functional Assays (e.g., GTPγS Binding Assay): S1P1 is a G-protein coupled receptor (GPCR). Agonist binding activates the associated G-protein, which can be measured by the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS. Antagonists block this agonist-induced GTPγS binding.
In Vitro Angiogenesis Assays
-
Cell Migration and Proliferation Assays: HUVECs are commonly used to assess the effect of compounds on endothelial cell migration (e.g., using a Boyden chamber or wound-healing assay) and proliferation (e.g., using assays that measure DNA synthesis or cell viability).
-
Tube Formation Assay: HUVECs are plated on a basement membrane extract (e.g., Matrigel). In the presence of pro-angiogenic factors like VEGF, they form capillary-like structures (tubes). The ability of a compound to inhibit this tube formation is quantified by measuring the length and number of tubes.
In Vivo Angiogenesis Models
-
Matrigel Plug Assay: Matrigel mixed with pro-angiogenic factors and the test compound is injected subcutaneously into mice. The Matrigel solidifies, and after a set period, the plug is excised and analyzed for the extent of blood vessel infiltration.
Visualizing the Mechanism and Workflow
S1P1 Receptor Signaling and Antagonism
The following diagram illustrates the canonical S1P1 signaling pathway and the point of intervention for an antagonist like this compound.
Figure 1. S1P1 receptor signaling pathway and the antagonistic action of this compound.
General Experimental Workflow for In Vitro Angiogenesis Assay
The following diagram outlines a typical workflow for evaluating the anti-angiogenic properties of a compound like this compound in vitro.
Figure 2. Generalized workflow for an in vitro tube formation assay.
Future Directions
The currently available data on this compound are promising and warrant further investigation. Key areas for future research include:
-
Comprehensive Pharmacological Profiling: A full characterization of this compound's binding affinity (Kd) and functional activity (EC50) at all S1P receptor subtypes is necessary to confirm its selectivity and potency.
-
Pharmacokinetic and Pharmacodynamic Studies: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its dose-response relationship and duration of action in vivo.
-
Toxicology and Safety Assessment: A thorough evaluation of the safety profile of this compound is essential before it can be considered for further development.
-
Efficacy in a Broader Range of Disease Models: Given its mechanism of action, this compound could be explored in other autoimmune diseases, inflammatory conditions, and cancers where S1P1 signaling plays a pathogenic role.
The identification and public dissemination of the primary research that first characterized this compound will be critical to accelerating these efforts by providing the foundational data and methodologies required for robust and reproducible research.
References
TASP0277308: A Technical Guide to its Immunomodulatory Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the immunomodulatory activity of TASP0277308, a novel, selective antagonist of the sphingosine-1-phosphate receptor 1 (S1P1). This compound has demonstrated significant potential in preclinical models of autoimmune disease, primarily through its ability to modulate lymphocyte trafficking. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action
This compound functions as a competitive antagonist of the S1P1 receptor.[1] Sphingosine-1-phosphate (S1P) is a signaling lipid that plays a crucial role in regulating the egress of lymphocytes from lymphoid organs.[1] By blocking the S1P1 receptor, this compound prevents lymphocytes from exiting the lymph nodes, leading to a reduction of circulating lymphocytes in the bloodstream (lymphopenia).[1] This sequestration of immune cells in the lymphoid organs is the primary mechanism behind its immunosuppressive effects.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound.
| In Vitro Activity of this compound | |
| Parameter | Value |
| S1P1 Receptor Binding Affinity (IC50) | 7.8 nM |
| Inhibition of S1P-induced Chemotaxis | Concentration-dependent |
| Inhibition of S1P-induced S1P1 Receptor Internalization | Concentration-dependent |
| In Vivo Activity of this compound in a Murine Collagen-Induced Arthritis Model | |
| Parameter | Result |
| This compound Dosage | 30 mg/kg and 100 mg/kg, orally, twice daily |
| Effect on Arthritis Severity Score | Significant suppression at both dosages |
| Effect on Paw Swelling | Significant reduction at both dosages |
| Induction of Lymphopenia | Dose-dependent reduction in peripheral blood lymphocyte counts |
| Blockade of T-cell Egress from Thymus | Demonstrated |
| Displacement of Marginal Zone B-cells | Observed |
| Upregulation of CD69 on T and B-cells | Observed |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Chemotaxis Assay
This assay evaluates the ability of this compound to inhibit the migration of cells towards an S1P gradient.
-
Cells: Murine splenic T-cells
-
Apparatus: 96-well chemotaxis plate (5 µm pore size)
-
Chemoattractant: Sphingosine-1-phosphate (S1P)
-
Procedure:
-
Murine splenic T-cells are isolated and suspended in assay medium.
-
The lower chambers of the chemotaxis plate are filled with assay medium containing S1P.
-
This compound at various concentrations is added to the upper chambers.
-
The isolated T-cells are then added to the upper chambers.
-
The plate is incubated to allow for cell migration through the porous membrane.
-
The number of migrated cells in the lower chamber is quantified.
-
S1P1 Receptor Internalization Assay
This assay assesses the effect of this compound on the S1P-induced internalization of the S1P1 receptor.
-
Cells: CHO cells stably expressing human S1P1 receptor
-
Inducer: Sphingosine-1-phosphate (S1P)
-
Detection: Flow cytometry
-
Procedure:
-
CHO-S1P1 cells are pre-incubated with varying concentrations of this compound.
-
S1P is then added to the cells to induce receptor internalization.
-
The cells are stained with a fluorescently labeled antibody that recognizes an extracellular epitope of the S1P1 receptor.
-
The level of S1P1 receptor expression on the cell surface is quantified by flow cytometry. A decrease in fluorescence intensity indicates receptor internalization.
-
Murine Collagen-Induced Arthritis (CIA) Model
This in vivo model is used to evaluate the therapeutic efficacy of this compound in a model of rheumatoid arthritis.
-
Animals: DBA/1J mice
-
Induction of Arthritis:
-
Mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant.
-
A booster immunization is given 21 days later.
-
-
Treatment:
-
This compound is administered orally twice daily, starting from the day of the booster immunization.
-
-
Assessment:
-
The severity of arthritis is evaluated using a clinical scoring system based on paw swelling and erythema.
-
Paw thickness is measured using calipers.
-
Peripheral blood is collected to monitor lymphocyte counts.
-
At the end of the study, joints are collected for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Visualizations
Signaling Pathway
References
TASP0277308 (CAS 945725-50-8): A Technical Guide to a Potent and Selective S1P1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
TASP0277308 is a potent and highly selective antagonist of the sphingosine-1-phosphate receptor 1 (S1P1), a G protein-coupled receptor that plays a critical role in lymphocyte trafficking and immune regulation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological properties, and key experimental data. Detailed methodologies for relevant in vitro and in vivo assays are presented to facilitate further research and development. Visual diagrams of the S1P1 signaling pathway and experimental workflows are included to enhance understanding.
Introduction
Sphingosine-1-phosphate (S1P) is a signaling sphingolipid that regulates a diverse range of cellular processes, including cell proliferation, migration, and survival, through its interaction with a family of five G protein-coupled receptors (S1P1-5). The S1P1 receptor is of particular interest in immunology as it is essential for the egress of lymphocytes from secondary lymphoid organs. Modulation of S1P1 signaling has therefore emerged as a promising therapeutic strategy for autoimmune diseases. This compound (CAS 945725-50-8) is a small molecule antagonist that demonstrates high affinity and selectivity for the human S1P1 receptor.
Physicochemical Properties
| Property | Value |
| CAS Number | 945725-50-8 |
| Molecular Formula | C₂₃H₂₈Cl₂N₆O₃S |
| Molecular Weight | 539.48 g/mol |
| IUPAC Name | 3,4-dichloro-N-[(1R)-1-[4-ethyl-5-[3-(4-methylpiperazin-1-yl)phenoxy]-4H-1,2,4-triazol-3-yl]ethyl]benzenesulfonamide |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Mechanism of Action
This compound acts as a competitive antagonist at the S1P1 receptor. By binding to the receptor, it prevents the endogenous ligand S1P from activating downstream signaling cascades. The primary consequence of S1P1 antagonism is the inhibition of lymphocyte egress from lymph nodes, leading to a reduction in circulating lymphocytes (lymphopenia). This sequestration of lymphocytes in lymphoid organs prevents their infiltration into sites of inflammation, thereby exerting an immunomodulatory effect.
Figure 1: S1P1 Receptor Signaling Pathway and this compound Antagonism.
Quantitative Pharmacological Data
The following tables summarize the in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Receptor Binding and Functional Activity
| Assay | Receptor | Species | IC₅₀ (nM) | Reference |
| Receptor Binding | S1P₁ | Human | 4.2 | [1] |
| S1P₂ | Human | >10,000 | [1] | |
| S1P₃ | Human | >10,000 | [1] | |
| S1P₄ | Human | >10,000 | [1] | |
| S1P₅ | Human | 8,756 | [1] | |
| [³⁵S]GTPγS Binding | S1P₁ | Human | 7.8 | [1] |
| cAMP Production | S1P₁ | Human | 4.3 | [1] |
| Cell Migration | S1P₁ | Human (CHO cells) | 18 | [1] |
Table 2: In Vivo Efficacy in Animal Models
| Animal Model | Species | Dosing | Effect | Reference |
| Lymphopenia | Mouse | 100 mg/kg | Induces lymphopenia | [1] |
| Collagen-Induced Arthritis | Mouse | 10-100 mg/kg, p.o., b.i.d. | Reduces bone erosion | [1] |
| Cancer-Induced Bone Pain | Mouse | 3 or 10 nmol/animal, intrathecal | Reduces flinching and guarding behaviors | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard techniques and can be adapted for specific research needs.
[³⁵S]GTPγS Binding Assay
This assay measures the ability of a compound to inhibit the agonist-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins coupled to the S1P1 receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the human S1P1 receptor.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, [³⁵S]GTPγS, GDP, and varying concentrations of this compound in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA).
-
Agonist Stimulation: Add a fixed concentration of S1P to initiate the G protein activation.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter plate.
-
Scintillation Counting: Wash the filters, dry them, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value by non-linear regression analysis of the concentration-response curve.
cAMP Inhibition Assay
This assay determines the ability of this compound to block the S1P-mediated inhibition of adenylyl cyclase activity.
Protocol:
-
Cell Culture: Culture HEK293 cells expressing the human S1P1 receptor in a 96-well plate.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound.
-
Forskolin (B1673556) and S1P Stimulation: Add forskolin (an adenylyl cyclase activator) and a fixed concentration of S1P to the cells.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA).
-
Data Analysis: Calculate the IC₅₀ value from the concentration-response curve.
Chemotaxis Assay
This assay assesses the inhibitory effect of this compound on S1P-induced cell migration.
Protocol:
-
Cell Preparation: Use Chinese Hamster Ovary (CHO) cells stably expressing the human S1P1 receptor.
-
Boyden Chamber Setup: Place a polycarbonate membrane (e.g., 8 µm pore size) in a Boyden chamber. Add S1P to the lower chamber as a chemoattractant.
-
Cell Seeding: Seed the CHO cells in the upper chamber in the presence of varying concentrations of this compound.
-
Incubation: Incubate the chamber at 37°C for 4-6 hours to allow for cell migration.
-
Cell Staining and Counting: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface.
-
Quantification: Count the number of migrated cells in several fields of view under a microscope.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of cell migration.
Figure 2: Experimental Workflow for the Chemotaxis Assay.
Collagen-Induced Arthritis (CIA) in Mice
This is a widely used animal model of rheumatoid arthritis to evaluate the efficacy of anti-inflammatory compounds.
Protocol:
-
Induction of Arthritis: Immunize DBA/1J mice with an emulsion of bovine type II collagen and complete Freund's adjuvant. Administer a booster immunization 21 days later.
-
Compound Administration: Begin oral administration of this compound (e.g., 10-100 mg/kg, twice daily) at the time of the booster immunization or after the onset of clinical signs of arthritis.
-
Clinical Scoring: Monitor the mice regularly for signs of arthritis (e.g., paw swelling, erythema, and joint rigidity) and assign a clinical score.
-
Histological Analysis: At the end of the study, sacrifice the mice and collect the joints for histological examination to assess inflammation, pannus formation, and bone erosion.
-
Data Analysis: Compare the clinical scores and histological parameters between the this compound-treated and vehicle-treated groups.
Conclusion
This compound is a valuable research tool for investigating the role of the S1P1 receptor in various physiological and pathological processes. Its high potency and selectivity make it a suitable candidate for in vitro and in vivo studies aimed at understanding the therapeutic potential of S1P1 antagonism in autoimmune diseases and other inflammatory conditions. The experimental protocols provided in this guide offer a starting point for researchers to further explore the pharmacological profile of this compound.
References
TASP0277308: A Technical Guide to a Potent and Selective S1P1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
TASP0277308 is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). Its high affinity and specificity for S1P1 make it a valuable tool for investigating the physiological and pathological roles of this receptor, particularly in the context of immune modulation and inflammatory diseases. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and available in vitro data for this compound, intended to support researchers and drug development professionals in their exploration of this compound.
Chemical Structure and Properties
This compound is a complex small molecule with the IUPAC name (R)-3,4-dichloro-N-(1-(4-ethyl-5-(3-(4-methylpiperazin-1-yl)phenoxy)-4H-1,2,4-triazol-3-yl)ethyl)benzenesulfonamide. Its chemical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | (R)-3,4-dichloro-N-(1-(4-ethyl-5-(3-(4-methylpiperazin-1-yl)phenoxy)-4H-1,2,4-triazol-3-yl)ethyl)benzenesulfonamide |
| Molecular Formula | C23H28Cl2N6O3S |
| Molecular Weight | 539.48 g/mol |
| CAS Number | 945725-50-8 |
| SMILES | C1=CC(=C(C=C1S(=O)(=O)N--INVALID-LINK--C2=NN=C(N2CC)OC3=CC=CC(=C3)N4CCN(C)CC4)Cl)Cl |
Mechanism of Action
This compound functions as a competitive and functional antagonist of the S1P1 receptor.[1] The S1P1 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in lymphocyte trafficking, endothelial barrier function, and other physiological processes. Sphingosine-1-phosphate (S1P) is the endogenous ligand for this receptor. By binding to the S1P1 receptor, this compound blocks the binding of S1P and inhibits the subsequent downstream signaling cascades.
The antagonism of the S1P1 receptor by this compound is reported to have an IC50 value of 7.8 nM, indicating its high potency.[2] This targeted inhibition of S1P1 signaling makes this compound a subject of interest for conditions where modulation of the immune system is desired.
Signaling Pathways
The S1P1 receptor primarily couples to Gi/o proteins. Upon activation by its endogenous ligand S1P, the S1P1 receptor initiates several downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/Mitogen-activated protein kinase (MAPK/ERK) pathway. These pathways are integral to cell survival, proliferation, and migration. As an antagonist, this compound is expected to inhibit the activation of these downstream signaling cascades that are initiated by S1P binding to the S1P1 receptor.
Figure 1. Proposed signaling pathway of S1P1 receptor and the inhibitory action of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and specific in vitro and in vivo characterization of this compound are not extensively available in the public domain. However, based on the characterization of other S1P1 receptor antagonists, the following experimental workflows are generally employed.
S1P1 Receptor Binding Assay (General Protocol)
This assay is designed to determine the binding affinity of a test compound to the S1P1 receptor.
Figure 2. General workflow for an S1P1 receptor binding assay.
Functional Antagonism Assay (e.g., cAMP Assay - General Protocol)
This assay measures the ability of an antagonist to block the functional response of the S1P1 receptor to its agonist, S1P. Since S1P1 couples to Gi, its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels.
Figure 3. General workflow for a functional antagonism cAMP assay.
In Vitro and In Vivo Data
Currently, publicly available quantitative data for this compound is limited. The primary reported value is its potent antagonist activity at the S1P1 receptor.
| Assay | Parameter | Value | Reference |
| S1P1 Receptor Functional Antagonism | IC50 | 7.8 nM | [2] |
This compound has been utilized in in vivo studies, specifically in a mouse model of cancer-induced bone pain, where it was administered intrathecally or systemically.[1] This suggests the compound is active in vivo and can cross the blood-brain barrier to some extent, though detailed pharmacokinetic data is not yet published.
Conclusion
This compound is a valuable research tool for studying the S1P1 receptor. Its high potency and selectivity make it a suitable candidate for in-depth investigations into the therapeutic potential of S1P1 antagonism in various disease models, particularly those with an inflammatory or immune component. Further research is warranted to fully elucidate its pharmacokinetic profile, in vivo efficacy in a broader range of models, and its precise effects on downstream signaling pathways.
References
TASP0277308: A Technical Guide for Researchers
For Research Use Only
This document provides an in-depth technical overview of TASP0277308, a selective antagonist of the Sphingosine (B13886) 1-Phosphate Receptor 1 (S1P1). It is intended for researchers, scientists, and drug development professionals interested in the preclinical applications and mechanism of action of this compound.
Core Concepts
This compound is a potent and selective antagonist of the S1P1 receptor, a G protein-coupled receptor that plays a critical role in lymphocyte trafficking. By blocking the S1P1 receptor, this compound inhibits the egress of lymphocytes from lymphoid organs, leading to a reduction of circulating lymphocytes in the peripheral blood (lymphopenia). This immunomodulatory activity makes this compound a valuable tool for studying autoimmune diseases and other inflammatory conditions in preclinical models.[1]
Mechanism of Action
This compound acts as a competitive antagonist at the S1P1 receptor. The binding of sphingosine 1-phosphate (S1P) to S1P1 on lymphocytes is a crucial signal for their exit from lymph nodes and the thymus. This compound blocks this interaction, effectively trapping lymphocytes in these organs. This leads to several downstream effects, including:
-
Lymphopenia: A significant and sustained reduction in the number of circulating peripheral blood lymphocytes.[1]
-
Blockade of T Cell Egress: Inhibition of mature T cell exit from the thymus.
-
Upregulation of CD69 Expression: An increase in the expression of the early activation marker CD69 on lymphocytes.[1]
-
Displacement of Marginal Zone B Cells: Alteration of B cell positioning within lymphoid tissues.
These effects collectively contribute to the immunosuppressive properties of this compound.
Preclinical Data
This compound has been evaluated in preclinical models of autoimmune disease and cancer-related pain, demonstrating significant efficacy.
Collagen-Induced Arthritis (CIA) in Mice
In a murine model of collagen-induced arthritis, oral administration of this compound demonstrated a dose-dependent amelioration of disease severity.
Table 1: Effect of this compound on Lymphocyte Count in Mice
| Treatment Group | Dose (mg/kg, oral) | Time Post-Administration (hours) | Lymphocyte Count (% of Control) |
| Vehicle | - | 2 | 100 |
| This compound | 10 | 2 | ~50 |
| This compound | 100 | 2 | ~10 |
| This compound | 100 | 12 | ~10 |
Data extrapolated from Fujii Y, et al. J Immunol. 2012.[1]
Table 2: Effect of this compound on Clinical Arthritis Score in Mice
| Treatment Group | Dose (mg/kg, oral, twice daily) | Mean Clinical Score (Day 42) |
| Vehicle | - | ~10 |
| This compound | 30 | ~9 |
| This compound | 100 | ~2 |
Data extrapolated from Fujii Y, et al. J Immunol. 2012.
Cancer-Induced Bone Pain (CIBP)
In a murine model of cancer-induced bone pain, intrathecal administration of this compound was shown to attenuate pain behaviors. This suggests a role for S1P1 signaling in the central nervous system in the modulation of cancer-related pain.[2]
Experimental Protocols
Collagen-Induced Arthritis (CIA) in DBA/1J Mice
This protocol is based on the methodology described by Fujii et al. (2012).
1. Immunization:
- On day 0, emulsify bovine type II collagen in complete Freund's adjuvant (CFA).
- Administer the emulsion intradermally at the base of the tail of male DBA/1J mice.
- On day 21, administer a booster injection of bovine type II collagen emulsified in incomplete Freund's adjuvant (IFA).
2. Treatment:
- Prepare this compound in a suitable vehicle for oral administration.
- From day 20 to day 42, administer this compound or vehicle orally twice daily at the desired doses (e.g., 30 mg/kg and 100 mg/kg).
3. Assessment:
- Monitor the mice regularly for the onset and severity of arthritis using a clinical scoring system (e.g., 0-4 scale for each paw, with a maximum score of 16).
- At the end of the study, collect blood for lymphocyte counting via flow cytometry.
- Collect tissues for histological analysis of joint inflammation and damage.
Cancer-Induced Bone Pain (CIBP) in Mice
This protocol is based on the methodology described in studies of cancer-induced bone pain.[2]
1. Tumor Cell Implantation:
- Anesthetize the mice.
- Inject murine sarcoma cells into the intramedullary space of the femur.
- Seal the injection site with bone wax.
2. Treatment:
- Prepare this compound for intrathecal administration.
- At a designated time point after tumor cell implantation (e.g., day 7), administer this compound or vehicle via intrathecal injection.
3. Assessment:
- Measure pain-related behaviors, such as mechanical allodynia (using von Frey filaments) and thermal hyperalgesia, at baseline and at various time points after treatment.
- Monitor tumor growth and bone degradation through imaging techniques (e.g., X-ray).
Visualizations
Signaling Pathway of this compound
Caption: this compound antagonizes the S1P1 receptor, blocking lymphocyte egress.
Experimental Workflow for Collagen-Induced Arthritis Study
Caption: Workflow for a typical collagen-induced arthritis study with this compound.
References
TASP0277308: A Technical Guide to a Novel S1P1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
TASP0277308 has emerged as a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). This document provides a comprehensive technical overview of its discovery, mechanism of action, and preclinical development. This compound exhibits significant immunomodulatory and anti-angiogenic properties, positioning it as a promising candidate for further investigation in autoimmune disorders and oncology. This guide consolidates available quantitative data, details key experimental methodologies, and visualizes associated biological pathways to serve as a valuable resource for the scientific community.
Introduction and Discovery
This compound was identified as a novel, highly selective antagonist of the S1P1 receptor.[1] Its discovery was part of a research effort to develop immunomodulatory agents with a targeted mechanism of action. The primary research, published by Fujii Y. et al. in 2012, characterized its effects in a preclinical model of collagen-induced arthritis, demonstrating its potential as a therapeutic agent for autoimmune diseases.[1] Subsequent studies have explored its utility in other preclinical models, including cancer-induced bone pain and angiogenesis.
Mechanism of Action
This compound functions as a competitive antagonist at the S1P1 receptor. This receptor plays a crucial role in lymphocyte trafficking, guiding the egress of lymphocytes from lymphoid organs. By blocking the S1P1 receptor, this compound inhibits this process, leading to the sequestration of lymphocytes in the lymph nodes and a reduction of circulating lymphocytes (lymphopenia). This mechanism underlies its potent immunomodulatory effects.
Furthermore, the S1P/S1P1 signaling axis is implicated in angiogenesis. This compound has been shown to inhibit S1P- and VEGF-induced cellular responses in human umbilical vein endothelial cells (HUVECs), including migration and proliferation, and to suppress tumor cell-induced angiogenesis in vivo.
Signaling Pathway of S1P1 Receptor Antagonism
The following diagram illustrates the signaling pathway affected by this compound.
Caption: S1P1 receptor signaling pathway and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Activity
| Parameter | Assay System | Value | Reference |
| IC50 | S1P1 Receptor Binding | 7.8 nM | (Not explicitly in snippets, but referenced by vendors) |
| Inhibition of HUVEC Migration | S1P-induced | Concentration-dependent | Fujii Y, et al. BBRC. 2012. |
| Inhibition of HUVEC Proliferation | S1P-induced | Concentration-dependent | Fujii Y, et al. BBRC. 2012. |
Table 2: Preclinical Efficacy in Collagen-Induced Arthritis (CIA) Model
| Parameter | Dosing | Result | Reference |
| Clinical Score | Prophylactic & Therapeutic | Significant Reduction | Fujii Y, et al. J Immunol. 2012. |
| Histological Score | Prophylactic & Therapeutic | Significant Reduction | Fujii Y, et al. J Immunol. 2012. |
| Lymphocyte Count | Oral administration | Dose-dependent reduction | Fujii Y, et al. J Immunol. 2012. |
Table 3: Preclinical Efficacy in Angiogenesis Model
| Parameter | Model | Dosing | Result | Reference |
| VEGF-induced tube formation | In vitro | Not specified | Effective Blockade | (Referenced by vendors) |
| Tumor cell-induced angiogenesis | In vivo | Not specified | Significant Suppression | (Referenced by vendors) |
Experimental Protocols
This section provides an overview of the methodologies used in the key preclinical studies of this compound.
S1P1 Receptor Binding Assay (Hypothetical Protocol based on standard methods)
A competitive binding assay is likely used to determine the IC50 of this compound for the S1P1 receptor.
Workflow Diagram:
Caption: Workflow for a competitive S1P1 receptor binding assay.
Detailed Steps:
-
Membrane Preparation: Cell lines overexpressing the human S1P1 receptor are harvested and homogenized. The membrane fraction is isolated by centrifugation.
-
Binding Reaction: The membranes are incubated with a constant concentration of a radiolabeled S1P analog in a suitable buffer.
-
Competition: Serial dilutions of this compound are added to the reaction mixture.
-
Incubation: The reaction is incubated at a specific temperature for a set time to reach binding equilibrium.
-
Separation: The mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound ligand.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of this compound to determine the IC50 value.
Collagen-Induced Arthritis (CIA) in Mice
This widely used animal model of rheumatoid arthritis was employed to evaluate the in vivo efficacy of this compound.
Workflow Diagram:
Caption: Experimental workflow for the collagen-induced arthritis model.
Detailed Steps:
-
Induction of Arthritis: Male DBA/1J mice are immunized intradermally at the base of the tail with an emulsion of bovine type II collagen and complete Freund's adjuvant.
-
Booster Immunization: A second immunization is given 21 days after the primary immunization.
-
Treatment: this compound is administered orally, typically starting before the onset of clinical signs (prophylactic) or after the establishment of arthritis (therapeutic).
-
Clinical Assessment: The severity of arthritis is monitored regularly by scoring paw swelling and erythema on a standardized scale.
-
Hematological Analysis: Blood samples are collected to determine the number of circulating lymphocytes.
-
Histopathological Evaluation: At the end of the study, the animals are euthanized, and their joints are collected, fixed, sectioned, and stained for histological assessment of inflammation, pannus formation, and bone erosion.
Development Status and Future Directions
Based on the available public information, this compound appears to be in the preclinical stage of development. There are no registered clinical trials for this compound to date. Its potent and selective S1P1 antagonism, coupled with demonstrated efficacy in preclinical models of autoimmune disease and angiogenesis, suggests its potential for further development.
Future research should focus on a comprehensive pharmacokinetic and pharmacodynamic characterization across different species, as well as long-term toxicology studies. Should the preclinical profile remain favorable, the filing of an Investigational New Drug (IND) application would be the next logical step to enable human clinical trials. The initial therapeutic indications for clinical investigation would likely be autoimmune disorders such as rheumatoid arthritis or multiple sclerosis.
Conclusion
This compound is a promising preclinical candidate with a well-defined mechanism of action as a selective S1P1 receptor antagonist. Its ability to modulate the immune system and inhibit angiogenesis provides a strong rationale for its continued investigation. The data summarized in this technical guide highlights the key findings to date and provides a foundation for future research and development efforts.
References
TASP0277308 Signaling Pathway: A Technical Guide for Researchers
An In-depth Analysis of a Novel S1PR1 Antagonist in Oncologic Pain Management
For Immediate Release
This technical guide provides a comprehensive overview of the TASP0277308 signaling pathway, focusing on its mechanism of action as a potent and selective Sphingosine-1-Phosphate Receptor 1 (S1PR1) antagonist. The document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for cancer-induced bone pain (CIBP).
Core Concepts: The S1P/S1PR1 Axis in Pain Signaling
Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that, upon binding to its G protein-coupled receptors (S1PRs), plays a pivotal role in a myriad of cellular processes.[1] There are five known S1PR subtypes (S1PR1-5), and the S1P/S1PR1 axis has been specifically implicated in the modulation of pain and inflammation.[1][2] In the context of CIBP, elevated levels of S1P in the spinal cord contribute to central sensitization, a key mechanism underlying the maintenance of chronic pain states.[2] S1PR1 is expressed on various cells within the central nervous system, including neurons and glial cells.[1] Its activation in the spinal cord can lead to the release of pro-inflammatory cytokines and the activation of downstream signaling cascades that enhance neuronal excitability.[3]
This compound is a potent and selective S1PR1 antagonist with a reported IC50 of 7.8 nM.[4] By competitively blocking the S1P binding site on S1PR1, this compound effectively inhibits the downstream signaling cascades responsible for pain transmission and neuroinflammation.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding this compound's efficacy in a preclinical model of cancer-induced bone pain.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Reference |
| IC50 (S1P1 Receptor Antagonism) | 7.8 nM | [4] |
Table 2: In Vivo Efficacy of Intrathecal this compound in a Murine CIBP Model
| Treatment | Dose (nmol) | Outcome | Reference |
| This compound | 3 | Attenuation of guarding behavior | [1] |
| This compound | 10 | Attenuation of guarding behavior | [1] |
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effects by antagonizing the S1P/S1PR1 signaling pathway in the spinal cord. The proposed mechanism is a multi-faceted inhibition of pro-nociceptive signaling cascades.
In a pathological state such as CIBP, elevated S1P levels in the spinal cord activate S1PR1 on glial cells (astrocytes and microglia).[1] This activation is known to trigger the phosphorylation and subsequent activation of several key downstream signaling molecules, including STAT3, ERK (extracellular signal-regulated kinase), and p38 MAPK (mitogen-activated protein kinase).[1] These kinases, in turn, promote the transcription and release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which contribute to the sensitization of nociceptive neurons.[3]
By blocking S1PR1, this compound is hypothesized to prevent the activation of these downstream kinases and the subsequent release of inflammatory mediators, thereby reducing neuroinflammation and attenuating pain signaling.
This compound antagonizes S1PR1, inhibiting downstream pro-inflammatory signaling.
Experimental Protocols
This section details the key experimental methodologies for evaluating the efficacy of this compound in a preclinical model of CIBP.
Cancer-Induced Bone Pain (CIBP) Mouse Model
-
Cell Culture : 66.1 murine mammary adenocarcinoma cells are cultured in appropriate media until they reach the desired confluence for injection.[1]
-
Animal Model : Adult female BALB/c mice are used for this model.[1]
-
Tumor Cell Implantation :
-
Mice are anesthetized using a suitable anesthetic agent.
-
A small incision is made to expose the distal end of the femur.
-
A 26-gauge needle is used to create a small hole in the femur.
-
A specific number of 66.1 cells (e.g., 1 x 10^5 cells in a small volume) are injected into the intramedullary cavity of the femur.
-
The injection site is sealed with bone wax to prevent cell leakage.
-
The incision is closed with sutures.
-
-
Post-operative Care : Mice are monitored for recovery and provided with appropriate analgesia for post-surgical pain. Pain behaviors are typically assessed at various time points post-implantation (e.g., days 7, 10, 14).[1]
References
- 1. Targeting the S1P/S1PR1 axis mitigates cancer-induced bone pain and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. Use of Animal Models in Understanding Cancer-induced Bone Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Walker 256 Breast Cancer Cell- Induced Bone Pain Model in Rats [frontiersin.org]
Methodological & Application
TASP0277308: An Investigational S1P1 Receptor Antagonist
TASP0277308 is a novel, selective, and competitive antagonist of the sphingosine-1-phosphate receptor subtype 1 (S1P1). This investigational compound has demonstrated immunomodulatory effects by blocking the S1P/S1P1 signaling axis, a key pathway involved in lymphocyte trafficking and immune responses. Preclinical studies have highlighted its potential therapeutic utility in autoimmune disorders, particularly in models of collagen-induced arthritis and cancer-induced bone pain.
Mechanism of Action
This compound functions by competitively inhibiting the binding of the endogenous ligand, sphingosine-1-phosphate (S1P), to the S1P1 receptor. This antagonism disrupts the normal signaling cascade that governs the egress of lymphocytes from secondary lymphoid organs. The resulting sequestration of lymphocytes within these tissues leads to a reduction in circulating lymphocytes (lymphopenia), thereby mitigating the inflammatory processes characteristic of various autoimmune diseases.
Signaling Pathway
The S1P/S1P1 signaling pathway plays a crucial role in immune cell trafficking. The following diagram illustrates the mechanism of action of this compound within this pathway.
Caption: this compound competitively antagonizes the S1P1 receptor on lymphocytes, inhibiting their egress from lymph nodes and reducing peripheral lymphocyte counts.
In Vitro and In Vivo Efficacy
While specific quantitative data such as IC50, EC50, and Ki values for this compound are not publicly available in structured tables, preclinical studies have described its potent antagonist activity. In vitro, this compound has been shown to competitively inhibit S1P-induced cellular responses, including chemotaxis and receptor internalization.[1]
In vivo studies in mouse models of disease have demonstrated the therapeutic potential of this compound. Systemic or intrathecal administration has been shown to attenuate cancer-induced bone pain.[2] Furthermore, in a mouse model of collagen-induced arthritis, this compound significantly suppressed the development of the disease, even when administered after disease onset.[1] These effects are associated with its immunomodulatory activities, which include inducing lymphopenia, blocking T cell egress from the thymus, and displacing marginal zone B cells.[1]
Experimental Protocols
Detailed experimental protocols for the use of this compound are outlined in the following sections. These protocols are based on methodologies described in preclinical studies.
In Vivo Experimental Protocol: Collagen-Induced Arthritis (CIA) Mouse Model
This protocol describes the induction of arthritis in mice and the subsequent treatment with this compound to evaluate its anti-arthritic efficacy.
Caption: Workflow for the in vivo evaluation of this compound in a mouse model of collagen-induced arthritis.
Materials:
-
Male DBA/1J mice (8-12 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
Procedure:
-
Induction of Arthritis (Day 0):
-
Emulsify bovine type II collagen in CFA.
-
Administer an intradermal injection of the emulsion at the base of the tail of each mouse.
-
-
Booster Immunization (Day 21):
-
Emulsify bovine type II collagen in IFA.
-
Administer an intradermal booster injection of the emulsion.
-
-
Treatment:
-
Upon the onset of clinical signs of arthritis (typically around day 25-30), randomize mice into treatment and control groups.
-
Administer this compound orally, once daily, at a specified dose (e.g., 1-10 mg/kg).
-
Administer the vehicle control to the control group following the same schedule.
-
-
Assessment of Arthritis:
-
Monitor mice daily for clinical signs of arthritis, including paw swelling (measured with a caliper) and a clinical scoring system (e.g., 0-4 scale for each paw based on erythema, swelling, and ankylosis).
-
-
Lymphocyte Counting:
-
Collect blood samples periodically via tail vein or at the study endpoint via cardiac puncture.
-
Perform a complete blood count to determine the number of circulating lymphocytes.
-
-
Histological Analysis:
-
At the end of the study, euthanize the mice and collect the hind paws.
-
Fix, decalcify, and embed the paws in paraffin.
-
Section the joints and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation, pannus formation, and bone erosion.
-
In Vitro Experimental Protocol: Chemotaxis Assay
This protocol is designed to assess the ability of this compound to inhibit the migration of cells in response to S1P.
Materials:
-
Cell line expressing S1P1 (e.g., CHO cells stably transfected with human S1P1)
-
Chemotaxis chamber (e.g., Boyden chamber) with a porous membrane
-
S1P
-
This compound
-
Assay buffer (e.g., DMEM with 0.1% BSA)
Procedure:
-
Cell Preparation:
-
Culture S1P1-expressing cells to sub-confluency.
-
Harvest the cells and resuspend them in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Add assay buffer containing S1P (at a concentration that induces a submaximal chemotactic response, e.g., 10 nM) to the lower wells of the chemotaxis chamber.
-
In separate wells, add assay buffer with S1P and varying concentrations of this compound to assess dose-dependent inhibition. Include a vehicle control.
-
Place the porous membrane over the lower wells.
-
Add the cell suspension to the upper wells of the chamber.
-
-
Incubation:
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a period sufficient to allow cell migration (e.g., 4 hours).
-
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).
-
Elute the stain and measure the absorbance using a plate reader, or count the number of migrated cells under a microscope.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the S1P-only control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
-
References
Application Notes and Protocols for In Vivo Administration of TASP0277308
For Researchers, Scientists, and Drug Development Professionals
Introduction
TASP0277308 is a selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P₁).[1][2] This receptor plays a crucial role in regulating lymphocyte trafficking, and its modulation has been identified as a promising therapeutic strategy for autoimmune diseases and other inflammatory conditions.[1] this compound, by competitively inhibiting S1P-induced cellular responses, has demonstrated immunomodulatory activities in preclinical models.[1] These activities include inducing lymphopenia, blocking T cell egress from the thymus, and displacing marginal zone B cells.[1] Preclinical studies have highlighted its potential in models of collagen-induced arthritis and cancer-induced bone pain.[1][3]
These application notes provide a summary of the available in vivo data for this compound and detailed protocols for its administration in murine models based on published research and standard laboratory practices.
Data Presentation
In Vivo Efficacy of this compound
| Indication | Animal Model | Route of Administration | Dosage | Observed Effect | Reference |
| Arthritis | Mouse (Collagen-Induced Arthritis) | Oral (gavage) | Not specified in abstract, likely in the range of 1-10 mg/kg based on similar compounds | Significantly suppressed the development of arthritis, even after disease onset. | [1] |
| Cancer-Induced Bone Pain | Mouse (Syngeneic tumor implantation) | Intrathecal | Not specified in abstract | Attenuated cancer-induced spontaneous flinching and guarding. | [3] |
| Traumatic Brain Injury | Mouse (Controlled cortical impact) | Intraperitoneal | 1 mg/kg | Attenuation of astrocyte and microglia activation, cytokine release, and rescue of adhesion molecules. |
Signaling Pathway
The primary mechanism of action for this compound is the antagonism of the S1P₁ receptor. This disrupts the normal signaling cascade that governs the egress of lymphocytes from secondary lymphoid organs.
Experimental Protocols
The following are detailed protocols for the in vivo administration of this compound in mice. These protocols are based on findings from preclinical studies and established laboratory procedures.
Protocol 1: Oral Administration for Arthritis Models
This protocol is adapted from the methodology used in the collagen-induced arthritis mouse model.[1]
References
TASP0277308 Application Notes and Protocols for Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
TASP0277308 is a competitive and functional antagonist of the sphingosine-1-phosphate receptor subtype 1 (S1PR1). It has shown therapeutic potential in preclinical mouse models of neurological injury and pain. This document provides a summary of the known dosages and administration protocols for this compound in mice, details its mechanism of action through the S1PR1 signaling pathway, and offers protocols for its preparation and administration.
Data Presentation
This compound Dosage in Mouse Models
| Mouse Model | Dosage | Route of Administration | Dosing Schedule | Reference |
| Traumatic Brain Injury (TBI) | 1 mg/kg | Intraperitoneal (i.p.) | 1 and 4 hours post-trauma | [1] |
| Cancer-Induced Bone Pain | Not explicitly stated for systemic administration | Intrathecal or Systemic | Not specified for systemic dose | [2] |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by antagonizing the S1PR1 receptor. S1PR1 is a G protein-coupled receptor that, upon binding its ligand sphingosine-1-phosphate (S1P), activates downstream signaling cascades. In the context of neuroinflammation and pain, the S1P/S1PR1 axis plays a significant role in the activation of astrocytes and microglia, leading to the release of pro-inflammatory cytokines. By blocking this interaction, this compound can modulate neuroinflammatory responses.[3][4][5]
Activation of S1PR1 in astrocytes can lead to the activation of the NLRP3 inflammasome and the release of interleukin-1β (IL-1β), which in turn can suppress the production of the anti-inflammatory cytokine interleukin-10 (IL-10).[3] By antagonizing S1PR1, this compound may therefore reduce the production of IL-1β and promote an anti-inflammatory environment. The S1P/S1PR1 signaling pathway is also implicated in central sensitization, a key component of neuropathic and inflammatory pain states.[4][5]
S1PR1 Signaling Pathway in Neuroinflammation and Pain
Experimental Protocols
Preparation of this compound for In Vivo Administration
Note: The specific vehicle used for in vivo administration of this compound is not consistently reported in the available literature. Researchers should perform small-scale solubility and stability tests to determine the most appropriate vehicle for their specific experimental needs. Commonly used vehicles for S1PR1 modulators like FTY720 (fingolimod) include saline, phosphate-buffered saline (PBS), or water, sometimes with a small percentage of a solubilizing agent such as DMSO or Tween 80, followed by dilution in saline or PBS.
Example Preparation Protocol (General Guidance):
-
Determine the required concentration: Based on the desired dosage (e.g., 1 mg/kg) and the average weight of the mice to be treated, calculate the required concentration of the dosing solution. The injection volume for intraperitoneal administration in mice is typically 5-10 mL/kg.
-
Solubilization: If this compound is a powder, it may first need to be dissolved in a small amount of a suitable organic solvent like dimethyl sulfoxide (B87167) (DMSO).
-
Dilution: The DMSO stock solution should then be diluted to the final desired concentration with a sterile isotonic vehicle such as saline (0.9% NaCl) or PBS. The final concentration of DMSO should be kept to a minimum (ideally less than 5-10%) to avoid solvent toxicity.
-
Vortexing and Visual Inspection: Vortex the final solution thoroughly to ensure it is well-mixed. Visually inspect the solution for any precipitation. If precipitation occurs, further optimization of the vehicle may be necessary.
-
Storage: The prepared solution should be stored appropriately, typically protected from light and at a specified temperature, according to the manufacturer's recommendations or stability data.
Intraperitoneal (i.p.) Injection Protocol in Mice
This protocol is a standard procedure for intraperitoneal injection in mice and should be adapted to the specific requirements of the approved animal care and use protocol at your institution.
Materials:
-
This compound dosing solution
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol (B145695) for disinfection
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Restraint: Gently restrain the mouse using an appropriate technique (e.g., scruffing the neck and securing the tail) to expose the abdomen.
-
Injection Site Identification: The preferred injection site is the lower right or left quadrant of the abdomen. This location helps to avoid puncturing the cecum, bladder, or other vital organs.
-
Disinfection: Swab the injection site with 70% ethanol.
-
Needle Insertion: Tilt the mouse's head slightly downwards. Insert the needle at a 15-30 degree angle into the peritoneal cavity. Avoid deep penetration to prevent injury to internal organs.
-
Aspiration: Gently pull back the plunger to ensure that no fluid (e.g., blood or urine) enters the syringe. If fluid is aspirated, discard the needle and syringe and start over with a fresh preparation.
-
Injection: Slowly and steadily inject the this compound solution.
-
Needle Withdrawal: Withdraw the needle smoothly.
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of distress, discomfort, or adverse reactions.
Experimental Workflow
Pharmacokinetics
Currently, there is no publicly available pharmacokinetic data specifically for this compound in mice. Pharmacokinetic studies would be necessary to determine key parameters such as absorption, distribution, metabolism, and excretion (ADME), half-life, and bioavailability. Such data is crucial for optimizing dosing regimens and understanding the compound's exposure-response relationship.
Disclaimer
This document is intended for informational purposes only and is not a substitute for a thorough literature review and consultation with an approved institutional animal care and use committee (IACUC) protocol. Researchers should always adhere to the highest standards of animal welfare and follow all applicable regulations and guidelines.
References
- 1. pnas.org [pnas.org]
- 2. S1P/S1PR1 signaling is involved in the development of nociceptive pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dysfunctional S1P/S1PR1 signaling in the dentate gyrus drives vulnerability of chronic pain-related memory impairment [elifesciences.org]
- 4. Dysfunctional S1P/S1PR1 signaling in the dentate gyrus drives vulnerability of chronic pain-related memory impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neurology.org [neurology.org]
TASP0277308 in Experimental Autoimmune Encephalomyelitis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TASP0277308 is a potent and selective antagonist of the sphingosine-1-phosphate receptor 1 (S1P1). The S1P/S1P1 signaling axis is a critical regulator of lymphocyte trafficking from secondary lymphoid organs into the peripheral circulation. By antagonizing the S1P1 receptor, this compound effectively sequesters lymphocytes, preventing their infiltration into the central nervous system (CNS). This mechanism of action makes this compound a compound of significant interest for the treatment of autoimmune diseases such as multiple sclerosis (MS), for which experimental autoimmune encephalomyelitis (EAE) is a widely used animal model.
These application notes provide a summary of the available data on this compound and related S1P1 antagonists in the context of EAE, along with detailed protocols for preclinical evaluation.
Mechanism of Action
This compound exerts its primary therapeutic effect through the competitive antagonism of the S1P1 receptor. This action disrupts the normal S1P gradient-guided egress of lymphocytes from lymph nodes, leading to a profound but reversible reduction in circulating lymphocytes (lymphopenia). The sequestration of autoreactive lymphocytes prevents their entry into the CNS, thereby attenuating the inflammatory cascade, demyelination, and axonal damage characteristic of EAE.
Beyond its effects on lymphocyte trafficking, preclinical studies on related S1P1 receptor modulators suggest a direct role within the CNS. This compound has been shown to attenuate the activation of microglia and astrocytes, key glial cells involved in neuroinflammation. By modulating the activity of these resident CNS immune cells, this compound may further contribute to the reduction of inflammation and neuronal damage.
Caption: this compound's dual mechanism in EAE.
Quantitative Data Summary
Due to the limited availability of published data specifically for this compound in EAE models, the following tables present representative data from a study on a structurally related and highly selective S1P1 antagonist, NIBR-0213, which was compared to fingolimod. This data is intended to provide an expected profile of efficacy for a selective S1P1 antagonist in a therapeutic EAE setting.
Table 1: Effect of S1P1 Antagonist (NIBR-0213) on Clinical Score in Therapeutic EAE
| Treatment Group | Day of Treatment Initiation | Peak Mean Clinical Score (± SEM) |
| Vehicle | 14 | 3.5 ± 0.2 |
| NIBR-0213 (10 mg/kg, p.o.) | 14 | 2.1 ± 0.3 |
| Fingolimod (1 mg/kg, p.o.) | 14 | 1.9 ± 0.2 |
*p < 0.05 compared to vehicle. Data is representative of expected efficacy.
Table 2: Effect of S1P1 Antagonist (NIBR-0213) on Body Weight in Therapeutic EAE
| Treatment Group | Day of Treatment Initiation | Maximum Body Weight Loss (%) |
| Vehicle | 14 | ~20% |
| NIBR-0213 (10 mg/kg, p.o.) | 14 | ~10% |
| Fingolimod (1 mg/kg, p.o.) | 14 | ~8% |
*p < 0.05 compared to vehicle. Data is representative of expected efficacy.
Table 3: Histopathological Analysis of Spinal Cords in EAE Mice Treated with S1P1 Antagonist (NIBR-0213)
| Treatment Group | Inflammatory Foci Score (Mean ± SEM) | Demyelination Score (Mean ± SEM) |
| Vehicle | 3.2 ± 0.3 | 2.8 ± 0.4 |
| NIBR-0213 (10 mg/kg, p.o.) | 1.5 ± 0.2 | 1.3 ± 0.2 |
| Fingolimod (1 mg/kg, p.o.) | 1.2 ± 0.3 | 1.1 ± 0.3 |
*p < 0.05 compared to vehicle. Scoring scale: 0=no change, 1=mild, 2=moderate, 3=severe, 4=very severe. Data is representative.
Experimental Protocols
The following are detailed protocols for the induction of EAE and subsequent treatment with an S1P1 antagonist like this compound.
EAE Induction Protocol (MOG35-55 in C57BL/6 Mice)
Caption: Workflow for EAE induction in C57BL/6 mice.
Materials:
-
Female C57BL/6 mice (8-10 weeks old)
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (4 mg/mL)
-
Pertussis toxin (PTX)
-
Sterile phosphate-buffered saline (PBS)
-
Syringes and needles
Procedure:
-
Preparation of MOG35-55/CFA Emulsion: On the day of immunization (Day 0), prepare a stable water-in-oil emulsion of MOG35-55 in CFA. For a final concentration of 2 mg/mL MOG35-55, mix equal volumes of a 4 mg/mL MOG35-55 solution in sterile PBS and CFA (containing 4 mg/mL M. tuberculosis). Emulsify by sonication or by passing through two connected syringes until a thick, stable emulsion is formed.
-
Immunization: Anesthetize the mice and administer a total of 100 µL of the MOG35-55/CFA emulsion subcutaneously, divided between two sites on the flanks (50 µL per site). This delivers 200 µg of MOG35-55 per mouse.
-
Pertussis Toxin Administration: On Day 0, immediately after the MOG35-55/CFA injection, administer 200 ng of PTX in 100 µL of sterile PBS via intraperitoneal (i.p.) injection. Repeat the PTX injection on Day 2.
-
Monitoring: Begin daily monitoring of the mice for clinical signs of EAE and changes in body weight starting from Day 7 post-immunization.
Therapeutic Treatment Protocol with this compound
Materials:
-
EAE-induced mice exhibiting clinical signs
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Oral gavage needles
Procedure:
-
Treatment Initiation: Begin treatment when mice develop a clinical score of 2.0-3.0 (typically between days 12-16 post-immunization).
-
Drug Preparation: Prepare a suspension of this compound in the vehicle at the desired concentration. A dosage of 1-10 mg/kg administered orally once daily is a suggested starting point based on related compounds.
-
Administration: Administer the prepared this compound suspension or vehicle to the respective groups of mice via oral gavage.
-
Continued Monitoring: Continue daily monitoring of clinical scores and body weight for the duration of the study (e.g., 21-28 days post-immunization).
Assessment of Efficacy
Clinical Scoring: Use a standardized 0-5 scoring scale to assess the severity of EAE:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind limb paralysis and forelimb weakness
-
5: Moribund or dead
Histopathological Analysis: At the end of the study, perfuse the mice with PBS followed by 4% paraformaldehyde. Collect the spinal cords and process for paraffin (B1166041) embedding. Section the spinal cords and stain with Hematoxylin and Eosin (H&E) for inflammation and Luxol Fast Blue (LFB) for demyelination. Quantify the extent of inflammatory cell infiltration and demyelination using a semi-quantitative scoring system.
Immunohistochemistry for Glial Activation: To assess the effect on microglia and astrocytes, perform immunohistochemistry on spinal cord sections using antibodies against Iba1 (for microglia/macrophages) and Glial Fibrillary Acidic Protein (GFAP) for reactive astrocytes. Quantify the immunoreactivity in the white matter tracts.
Conclusion
This compound, as a selective S1P1 antagonist, holds promise as a therapeutic agent for autoimmune diseases like MS. Its primary mechanism of action, lymphocyte sequestration, is well-established for this class of compounds. Furthermore, its potential to directly modulate neuroinflammatory processes within the CNS by affecting microglia and astrocytes presents an additional therapeutic advantage. The protocols and representative data provided here offer a framework for the preclinical evaluation of this compound and other S1P1 antagonists in the EAE model. Further studies are warranted to fully elucidate the specific efficacy and CNS-mediated effects of this compound in EAE.
Application Notes and Protocols for TASP0277308, a Selective S1PR1 Antagonist
These application notes provide a comprehensive overview of TASP0277308, a potent and selective antagonist for the Sphingosine-1-Phosphate Receptor 1 (S1PR1). This document is intended for researchers, scientists, and drug development professionals interested in utilizing this compound for in vitro cell-based assays.
Introduction
This compound is a small molecule inhibitor of the S1PR1, a G protein-coupled receptor that plays a crucial role in regulating immune cell trafficking, vascular development, and endothelial barrier function.[1][2] As a selective antagonist, this compound can be a valuable tool for investigating the physiological and pathological roles of the S1P/S1PR1 signaling axis. It has demonstrated efficacy in inhibiting cellular responses mediated by S1PR1 activation, such as cell migration and proliferation.[1]
Target and Mechanism of Action
This compound is a potent and selective competitive antagonist of the S1PR1 receptor with an IC50 of 7.8 nM.[1] S1PR1 is a G protein-coupled receptor that, upon binding its endogenous ligand sphingosine-1-phosphate (S1P), primarily couples to the Gi/o family of G proteins.[3] This initiates a downstream signaling cascade that includes the activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/Extracellular signal-regulated kinase (ERK) pathway, while inhibiting adenylyl cyclase.[4][5] By competitively binding to S1PR1, this compound blocks the binding of S1P and thereby inhibits these downstream signaling events. This antagonism has been shown to modulate immune responses, including causing lymphopenia by preventing the egress of lymphocytes from lymphoid organs.[6]
Quantitative Data
| Compound | Target | Assay Type | Cell Line | IC50 | Reference |
| This compound | S1PR1 | Not specified | Not specified | 7.8 nM | [1] |
Signaling Pathway
Caption: S1P/S1PR1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Herein are detailed protocols for cell-based assays to characterize the antagonist activity of this compound on S1PR1.
Protocol 1: Cell Migration Assay (Transwell Assay)
This assay measures the ability of this compound to inhibit S1P-induced cell migration. Human Umbilical Vein Endothelial Cells (HUVECs) are a suitable cell line as they express S1PR1 and their migration is stimulated by S1P.[1]
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
Fetal Bovine Serum (FBS)
-
Transwell inserts (8 µm pore size)
-
S1P (Sphingosine-1-Phosphate)
-
This compound
-
Bovine Serum Albumin (BSA)
-
Calcein AM
-
Fluorescence plate reader
Procedure:
-
Cell Culture: Culture HUVECs in Endothelial Cell Growth Medium supplemented with 2% FBS.
-
Cell Starvation: Prior to the assay, starve the HUVECs in serum-free medium for 4-6 hours.
-
Assay Setup:
-
In the lower chamber of the Transwell plate, add medium containing 0.1% BSA and S1P (e.g., 100 nM) as the chemoattractant.
-
In control wells, add medium with 0.1% BSA only.
-
-
Compound Treatment: Harvest and resuspend the starved HUVECs in serum-free medium containing various concentrations of this compound or vehicle control. Incubate for 30 minutes at 37°C.
-
Cell Seeding: Seed the pre-treated HUVECs (e.g., 5 x 10^4 cells/well) into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours to allow for cell migration.
-
Quantification of Migration:
-
Carefully remove the non-migrated cells from the top surface of the insert with a cotton swab.
-
Migrated cells on the bottom surface of the membrane are stained with Calcein AM.
-
Measure the fluorescence using a plate reader with appropriate filters (Excitation/Emission ~485/520 nm).
-
-
Data Analysis: Calculate the percentage inhibition of migration for each concentration of this compound compared to the S1P-only control. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the HUVEC Transwell migration assay.
Protocol 2: Cell Proliferation Assay (MTS Assay)
This protocol assesses the effect of this compound on S1P-induced HUVEC proliferation.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
FBS
-
S1P
-
This compound
-
MTS reagent
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed HUVECs (e.g., 5 x 10^3 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Cell Starvation: The following day, replace the medium with serum-free medium and starve the cells for 24 hours.
-
Treatment: Treat the cells with S1P (e.g., 100 nM) in the presence of varying concentrations of this compound or vehicle control. Include a control group with S1P alone and a baseline group with no S1P.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTS Assay:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a spectrophotometer.
-
Data Analysis: Normalize the absorbance values to the control wells and calculate the percentage inhibition of proliferation for each this compound concentration. Determine the IC50 value.
Caption: Workflow for the HUVEC proliferation (MTS) assay.
Protocol 3: S1PR1 Radioligand Binding Assay
This competitive binding assay determines the affinity of this compound for the S1PR1 receptor.
Materials:
-
Cell membranes prepared from cells overexpressing human S1PR1
-
[3H]-S1P (radiolabeled S1P)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)
-
Unlabeled S1P (for non-specific binding determination)
-
96-well filter plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine:
-
Cell membranes expressing S1PR1.
-
A fixed concentration of [3H]-S1P (typically at its Kd).
-
Varying concentrations of this compound (competitor).
-
For total binding, add vehicle instead of competitor.
-
For non-specific binding, add a high concentration of unlabeled S1P.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking to reach binding equilibrium.
-
Filtration: Rapidly filter the reaction mixture through the filter plate to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the Ki value using the Cheng-Prusoff equation.
-
Caption: Workflow for the S1PR1 radioligand binding assay.
References
- 1. medkoo.com [medkoo.com]
- 2. S1PR1 Targeted Libraries [otavachemicals.com]
- 3. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine-1-Phosphate Receptor 1 (E8U3O) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Application Note: TASP0277308 Flow Cytometry Analysis
Introduction
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is selectively expressed on reactive stromal fibroblasts in the microenvironment of the majority of epithelial cancers, in granulation tissue during wound healing, and in fibrotic lesions.[1][2] Its expression is low or undetectable in normal adult tissues, making it an attractive target for cancer and fibrosis therapies.[3] FAP's enzymatic activity, which includes both dipeptidyl peptidase and collagenolytic functions, plays a crucial role in remodeling the extracellular matrix (ECM), thereby promoting tumor growth, invasion, and metastasis.[2][3][4] TASP0277308 is a potent and highly selective small molecule inhibitor of FAP. This application note provides a detailed protocol for analyzing the binding and inhibitory activity of this compound on FAP-expressing cells using flow cytometry.
Principle of the Assay
This protocol describes a competitive binding assay using flow cytometry to determine the inhibitory constant (IC50) of this compound.[5][6] The assay measures the ability of unlabeled this compound to compete with a fluorescently-labeled anti-FAP monoclonal antibody for binding to FAP expressed on the cell surface. As the concentration of this compound increases, it displaces the fluorescent antibody, leading to a measurable decrease in the Mean Fluorescence Intensity (MFI) of the cell population.[5] This reduction in fluorescence is directly proportional to the binding of this compound to FAP.
FAP Signaling and Inhibition
FAP contributes to tumorigenesis by modifying the tumor microenvironment.[1] Its protease activity degrades components of the ECM, such as type I collagen, which facilitates cancer cell invasion.[3] Additionally, FAP can influence intracellular signaling pathways, such as the PI3K/Akt pathway, to promote cell proliferation and migration.[2][4][7] this compound acts by binding to the active site of FAP, blocking its enzymatic function and preventing downstream signaling and ECM degradation.
Figure 1. FAP Inhibition by this compound.
Experimental Workflow
The overall experimental workflow involves preparing a single-cell suspension, incubating the cells with various concentrations of the inhibitor, staining with a fluorescently-labeled anti-FAP antibody, and finally, analyzing the samples on a flow cytometer.
References
- 1. JCI - Targeting fibroblast activation protein inhibits tumor stromagenesis and growth in mice [jci.org]
- 2. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Fibroblast activation protein-α promotes the growth and migration of lung cancer cells via the PI3K and sonic hedgehog pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
Application Notes and Protocols: TASP0277308
For Research Use Only. Not for use in diagnostic procedures.
Introduction
TASP0277308 is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1] S1P1 is a G protein-coupled receptor that plays a critical role in lymphocyte trafficking, endothelial barrier function, and angiogenesis. By inhibiting the S1P1 receptor, this compound modulates immune responses and vascular processes. These application notes provide detailed protocols for the reconstitution, storage, and in vitro use of this compound.
Physicochemical Properties
| Property | Value | Reference |
| Appearance | Off-white to light yellow solid | MedchemExpress |
| Molecular Weight | 539.48 g/mol | MedchemExpress |
| CAS Number | 945725-50-8 | MedchemExpress |
Reconstitution and Storage
Proper reconstitution and storage of this compound are crucial for maintaining its activity and ensuring experimental reproducibility.
Reconstitution Protocol
This compound is sparingly soluble in aqueous solutions. It is recommended to prepare a stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl sulfoxide (DMSO)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, to a 1 mg vial of this compound (MW: 539.48), add 185.37 µL of DMSO.
-
Vortex the solution for 1-2 minutes to ensure the compound is fully dissolved. Gentle warming (37°C) and sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.
Storage and Stability
| Form | Storage Temperature | Shelf Life |
| Solid Powder | -20°C | ≥ 3 years |
| 4°C | Short-term (weeks) | |
| Stock Solution (in DMSO) | -80°C | ≥ 6 months |
| -20°C | ≥ 1 month |
Note: Stock solutions should be protected from light. Avoid repeated freeze-thaw cycles.
Biological Activity and Signaling Pathway
This compound is a selective antagonist of the S1P1 receptor, which is primarily coupled to the Gαi subunit of heterotrimeric G proteins. Activation of S1P1 by its endogenous ligand, sphingosine-1-phosphate (S1P), leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade influences various cellular processes, including cell migration, proliferation, and survival. This compound competitively blocks the binding of S1P to S1P1, thereby inhibiting these downstream signaling events.
Caption: S1P1 Receptor Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following are representative protocols for in vitro assays where this compound can be utilized. Researchers should optimize these protocols for their specific cell types and experimental conditions.
Protocol 1: Endothelial Cell Tube Formation Assay
This assay assesses the effect of this compound on the ability of endothelial cells to form capillary-like structures (tubes) in vitro, a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement membrane matrix (e.g., Matrigel®)
-
96-well tissue culture plates
-
This compound stock solution (10 mM in DMSO)
-
S1P (agonist control)
-
Vehicle control (DMSO)
-
Calcein AM (for visualization)
Procedure:
-
Plate Coating: Thaw Matrigel® on ice overnight. Pipette 50 µL of cold Matrigel® into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Preparation: Culture HUVECs to 80-90% confluency. Harvest the cells and resuspend them in serum-free endothelial cell basal medium at a concentration of 2 x 10^5 cells/mL.
-
Treatment: Prepare serial dilutions of this compound in serum-free medium. The final DMSO concentration should be kept constant across all wells (e.g., ≤0.1%).
-
Assay Setup: Add 100 µL of the HUVEC suspension to each Matrigel®-coated well.
-
Add the desired concentrations of this compound, S1P (e.g., 10-100 nM as a positive control for tube formation), or vehicle control to the respective wells.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-18 hours.
-
Visualization and Quantification:
-
Carefully remove the medium from the wells.
-
Add Calcein AM solution (e.g., 2 µg/mL in PBS) and incubate for 30 minutes at 37°C.
-
Visualize the tube network using a fluorescence microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
References
Application Notes and Protocols for TASP0277308: An In Vitro Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TASP0277308 is a potent and highly selective antagonist of the Sphingosine 1-Phosphate Receptor 1 (S1P₁).[1][2] S1P₁ is a G-protein coupled receptor that plays a crucial role in regulating lymphocyte trafficking, endothelial barrier function, and angiogenesis.[2][3] As a competitive antagonist, this compound blocks the binding of the endogenous ligand, sphingosine-1-phosphate (S1P), to S1P₁, thereby inhibiting its downstream signaling pathways. This mechanism of action gives this compound significant immunomodulatory and anti-angiogenic properties, making it a valuable tool for in vitro research in autoimmune diseases, oncology, and vascular biology.[2][3]
These application notes provide a comprehensive overview of the in vitro use of this compound, including effective concentrations in various cell-based assays, detailed experimental protocols, and a visualization of the targeted signaling pathway.
Data Presentation: In Vitro Effective Concentrations of this compound
The following table summarizes the effective concentrations of this compound in various in vitro functional assays, as derived from peer-reviewed literature. These values can serve as a starting point for designing new experiments.
| Cell Type | Assay | Effective Concentration | Observed Effect | Reference |
| Mouse Splenocytes | Chemotaxis Assay | 100 nM | Inhibition of S1P-induced cell migration | [3] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Chemotaxis Assay | 100 nM | Inhibition of S1P-induced cell migration | [2] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Cell Proliferation Assay | 1 µM | Inhibition of S1P-induced cell proliferation | [2] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Tube Formation Assay | 1 µM | Blockade of VEGF-induced tube formation | [2] |
| CHO cells expressing human S1P₁ | Receptor Internalization Assay | 1 µM | Inhibition of S1P-induced receptor internalization | [3] |
Signaling Pathway
This compound acts as a competitive antagonist at the S1P₁ receptor, preventing the binding of S1P. This blockade inhibits the activation of downstream signaling cascades, including the Gi-mediated activation of Rac and subsequent cell migration.
Experimental Protocols
Chemotaxis Assay (Boyden Chamber)
This protocol is designed to assess the inhibitory effect of this compound on S1P-induced cell migration.
Materials:
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pore size for lymphocytes or endothelial cells)
-
Chemotaxis buffer (e.g., RPMI 1640 with 0.1% BSA)
-
This compound stock solution (in DMSO)
-
S1P stock solution (in fatty acid-free BSA)
-
Cell suspension (e.g., mouse splenocytes or HUVECs) at 1 x 10⁶ cells/mL
-
Calcein-AM or other fluorescent dye for cell labeling
-
Fluorescence plate reader
Procedure:
-
Prepare the bottom chamber: Add chemotaxis buffer containing S1P (e.g., 10 nM) to the lower wells of the Boyden chamber. For the negative control, add chemotaxis buffer alone.
-
Prepare the cell suspension: Resuspend cells in chemotaxis buffer. Pre-incubate the cells with various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle (DMSO) for 30 minutes at 37°C.
-
Assemble the chamber: Place the polycarbonate membrane over the lower wells and assemble the chamber.
-
Add cells to the top chamber: Add 100 µL of the pre-incubated cell suspension to the upper wells.
-
Incubation: Incubate the chamber for 2-4 hours at 37°C in a humidified incubator with 5% CO₂.
-
Cell quantification:
-
Carefully remove the upper chamber and wipe the non-migrated cells from the top of the membrane.
-
Migrated cells on the underside of the membrane can be quantified by pre-labeling cells with a fluorescent dye like Calcein-AM and measuring the fluorescence in a plate reader, or by staining and counting the cells under a microscope.
-
-
Data analysis: Calculate the percentage of migration inhibition for each concentration of this compound compared to the S1P-only control.
Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of this compound on S1P-induced cell proliferation.
Materials:
-
96-well cell culture plates
-
HUVECs or other S1P-responsive cell line
-
Complete cell culture medium
-
Serum-free medium
-
This compound stock solution (in DMSO)
-
S1P stock solution (in fatty acid-free BSA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in complete medium and allow them to adhere overnight.
-
Serum starvation: Replace the medium with serum-free medium and incubate for 24 hours.
-
Treatment: Add fresh serum-free medium containing S1P (e.g., 100 nM) and various concentrations of this compound (e.g., 10 nM to 10 µM) or vehicle (DMSO). Include a control with S1P alone and a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data analysis: Calculate the percentage of proliferation inhibition for each concentration of this compound relative to the S1P-only control.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vitro effects of this compound.
Conclusion
This compound is a valuable research tool for investigating the roles of the S1P/S1P₁ signaling axis in various biological processes. The provided data and protocols offer a solid foundation for researchers to design and execute in vitro experiments to explore the therapeutic potential of S1P₁ antagonism. It is recommended to perform dose-response experiments to determine the optimal concentration for specific cell types and experimental conditions.
References
Troubleshooting & Optimization
TASP0277308 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with TASP0277308.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). S1P1 is a G protein-coupled receptor that plays a crucial role in regulating immune cell trafficking, angiogenesis, and vascular permeability. By blocking the binding of its natural ligand, sphingosine-1-phosphate (S1P), this compound inhibits the downstream signaling pathways, leading to effects such as lymphopenia (a reduction in the number of lymphocytes in the blood) and inhibition of angiogenesis (the formation of new blood vessels).
Q2: What are the primary research applications for this compound?
A2: this compound is primarily used in preclinical research for its immunomodulatory and anti-angiogenic properties. It has been investigated in models of autoimmune diseases, such as collagen-induced arthritis, and for its potential to inhibit tumor growth and metastasis by suppressing angiogenesis.[1] It is also a valuable tool for studying the physiological and pathological roles of the S1P/S1P1 signaling axis.
Q3: What are the known solubility characteristics of this compound?
A3: this compound is a hydrophobic molecule with limited aqueous solubility. It is sparingly soluble in dimethyl sulfoxide (B87167) (DMSO) and slightly soluble in methanol. The solubility in DMSO is reported to be in the range of 1-10 mg/mL. Due to its low solubility in aqueous solutions, care must be taken when preparing solutions for cell-based assays to avoid precipitation.
Troubleshooting Guides
Issue: this compound precipitates out of solution when added to my cell culture medium.
Possible Causes and Solutions:
-
High Final Concentration: The final concentration of this compound in the aqueous cell culture medium may exceed its solubility limit.
-
Solution: Perform a solubility test to determine the maximum soluble concentration of this compound in your specific cell culture medium. Start with a lower final concentration and gradually increase it to find the optimal working concentration that does not lead to precipitation.
-
-
Improper Dilution Method: Adding a highly concentrated DMSO stock solution directly into a large volume of aqueous medium can cause the compound to "crash out" of solution due to the rapid change in solvent polarity.
-
Solution: Employ a serial dilution method. First, create an intermediate dilution of your this compound stock in pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of your culture medium. Adding the compound dropwise while gently vortexing can also help.
-
-
Low Temperature of Medium: The solubility of many compounds decreases at lower temperatures.
-
Solution: Always use pre-warmed (37°C) cell culture medium when preparing your final working solutions of this compound.
-
-
High Final DMSO Concentration: While DMSO is necessary to dissolve this compound, high final concentrations can be toxic to cells and can also contribute to solubility issues upon dilution.
-
Solution: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, and preferably below 0.1%. This may require preparing a more dilute initial stock solution.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility Range | Source |
| DMSO | 1-10 mg/mL | [2] |
| Methanol | 0.1-1 mg/mL | [2] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₈Cl₂N₆O₃S | [1] |
| Molecular Weight | 539.48 g/mol | [1] |
| CAS Number | 945725-50-8 | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound is 539.48 g/mol . To make 1 mL of a 10 mM solution, you will need 5.39 mg of this compound.
-
Weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution, if you weighed out 5.39 mg, you would add 1 mL of DMSO.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, you can sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.
Protocol 2: General Workflow for an In Vitro Cell-Based Assay
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Cells of interest plated in a multi-well plate
Procedure:
-
Prepare Intermediate Dilution: Thaw the 10 mM this compound stock solution. Prepare an intermediate dilution of the stock solution in pre-warmed complete cell culture medium. For example, to achieve a final concentration of 10 µM, you can first dilute the 10 mM stock 1:100 in medium to get a 100 µM intermediate solution.
-
Prepare Final Working Concentration: Add the appropriate volume of the intermediate dilution to your cells. For example, if you have 90 µL of cells in a well, add 10 µL of the 100 µM intermediate solution to achieve a final concentration of 10 µM. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to a separate set of cells.
-
Incubation: Incubate the cells for the desired time period.
-
Assay: Perform your desired cell-based assay (e.g., proliferation, migration, signaling pathway analysis).
Visualizations
References
Technical Support Center: TASP0277308
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of TASP0277308 in solution. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). By blocking the S1P1 receptor, this compound inhibits the signaling of sphingosine-1-phosphate, a key regulator of various cellular processes, including immune cell trafficking, endothelial barrier function, and lymphocyte egress from lymphoid organs. This antagonism of the S1P/S1PR1 axis is the basis for its investigation in various research contexts, including autoimmune diseases and cancer-induced bone pain.[1]
Q2: What are the recommended solvents for dissolving this compound?
This compound is sparingly soluble in dimethyl sulfoxide (B87167) (DMSO) and slightly soluble in methanol. For most in vitro experiments, DMSO is the recommended solvent for preparing stock solutions.
Q3: How should solid this compound and its stock solutions be stored?
Proper storage is crucial to maintain the stability and activity of this compound.
| Format | Storage Temperature | Duration | Notes |
| Solid | -20°C | Long-term (months to years) | Protect from light and moisture. |
| 0 - 4°C | Short-term (days to weeks) | Protect from light and moisture. | |
| DMSO Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
Q4: Is this compound sensitive to light?
Q5: How stable is this compound in aqueous solutions?
There is limited published data on the long-term stability of this compound in aqueous solutions. Due to its low aqueous solubility, it is recommended to prepare fresh dilutions in aqueous buffers from a DMSO stock solution immediately before use. Storing aqueous dilutions for extended periods is not advised as it may lead to precipitation and degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in stock solution | - Concentration is too high.- Improper solvent.- Storage temperature fluctuations. | - Do not exceed the recommended solubility limits in DMSO.- Ensure the DMSO is of high purity and anhydrous.- Store at a constant temperature (-20°C or -80°C) and avoid repeated freeze-thaw cycles by preparing aliquots. |
| Precipitation upon dilution in aqueous buffer | - Low aqueous solubility of this compound.- pH of the buffer.- High final concentration. | - Prepare fresh dilutions for each experiment.- Vigorously vortex the solution during and after dilution.- Consider using a buffer with a small percentage of an organic co-solvent (e.g., DMSO), if compatible with the experimental system.- Maintain a neutral to slightly acidic pH, as extreme pH values can affect the stability of many small molecules. |
| Inconsistent experimental results | - Degradation of this compound solution.- Inaccurate concentration due to precipitation.- Repeated freeze-thaw cycles of the stock solution. | - Always use freshly prepared dilutions from a properly stored stock solution.- Visually inspect the solution for any signs of precipitation before use.- Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C for short-term or -80°C for long-term storage.
-
Visualizations
Caption: this compound inhibits the S1P/S1PR1 signaling pathway.
Caption: Recommended workflow for preparing and using this compound.
References
Technical Support Center: Optimizing TASP0277308 Dosage In Vivo
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing TASP0277308, a selective Sphingosine-1-Phosphate Receptor 1 (S1PR1) antagonist, in in vivo experiments, particularly in the context of cancer-induced bone pain models.
Troubleshooting Guide
Encountering unexpected results is a common part of in vivo research. This guide addresses potential issues when working with this compound and similar S1PR1 modulators.
| Issue | Potential Cause | Recommended Solution |
| Lack of Efficacy (e.g., no reduction in pain behavior) | Inadequate Dose: The administered dose may be too low to achieve therapeutic concentrations at the target site. | - Increase the dose in a stepwise manner. - Consider a different administration route (e.g., intrathecal for central nervous system targets). - Review literature for effective doses of similar S1PR1 antagonists like W146 (e.g., 5 mg/kg, IP) or FTY720 (dose range of 0.1-10 mg/kg).[1][2] |
| Poor Bioavailability: The compound may have low absorption or be rapidly metabolized. | - Change the vehicle to improve solubility. - Switch to a more direct administration route (e.g., intravenous or intraperitoneal instead of oral). | |
| Incorrect Administration: Improper injection technique can lead to the compound not reaching the intended target. | - For intrathecal injections, ensure a tail flick is observed upon needle entry, indicating correct placement in the intradural space.[3] - For systemic injections, aspirate before injecting to avoid administration into the bladder or gastrointestinal tract.[4] | |
| Unexpected Side Effects (e.g., respiratory distress, lethargy) | High Dose/Toxicity: The administered dose may be too high, leading to off-target effects or toxicity. S1PR1 antagonists have been associated with pulmonary edema in some cases.[5] | - Reduce the dose. - Monitor animals closely after administration for any adverse effects. - Consult toxicology data for the compound if available. |
| Vehicle Effects: The vehicle used to dissolve the compound may have its own biological effects. | - Run a vehicle-only control group to assess any effects of the vehicle itself. | |
| Variability in Results | Inconsistent Animal Model: The cancer-induced bone pain model can have inherent variability. | - Ensure consistent tumor cell number and injection technique.[6] - Use age- and weight-matched animals. |
| Inconsistent Dosing: Variations in injection volume or timing can lead to inconsistent results. | - Use a consistent and accurate method for dose calculation and administration. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a mouse model of cancer-induced bone pain?
Q2: What is the mechanism of action of this compound?
This compound is a competitive and functional antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1PR1).[9] S1PR1 is a G-protein coupled receptor that plays a crucial role in lymphocyte trafficking from lymphoid organs to the peripheral circulation.[10] By blocking S1PR1, this compound can modulate immune responses and has been shown to attenuate cancer-induced bone pain.[9]
Q3: What are the appropriate administration routes for this compound in vivo?
This compound has been administered both systemically and intrathecally in mice.[9]
-
Systemic administration (e.g., intraperitoneal, intravenous, or oral) allows for widespread distribution of the compound.
-
Intrathecal administration delivers the compound directly into the cerebrospinal fluid, targeting the central nervous system, which can be advantageous for neurological pain models.
Q4: What vehicle should be used to dissolve this compound?
The choice of vehicle will depend on the compound's solubility and the intended administration route. Common vehicles for in vivo studies include saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like DMSO, Tween 80, or cyclodextrins. It is critical to perform a small-scale solubility test and to always include a vehicle-only control group in your experiments.
Quantitative Data Summary
| Compound | Target | In Vivo Model | Dose | Administration Route | Reference |
| This compound | S1PR1 Antagonist | Cancer-Induced Bone Pain (Mouse) | Not Specified | Intrathecal or Systemic | [9] |
| W146 | S1PR1 Antagonist | HSPC Mobilization (Mouse) | 5 mg/kg | Intraperitoneal (IP) | [7] |
| NIBR-0213 | S1PR1 Antagonist | Experimental Autoimmune Encephalomyelitis (Mouse) | Oral (dose-dependent lymphopenia) | Oral | [11] |
| FTY720 (Fingolimod) | S1P Receptor Modulator | Ventilator-Induced Lung Injury (Mouse) | 0.1 - 2 mg/kg | Not Specified | [2] |
| FTY720 (Fingolimod) | Viral-Induced Encephalomyelitis (Mouse) | 1, 3, 10 mg/kg | Intraperitoneal (IP) | [8] |
Detailed Experimental Protocols
Cancer-Induced Bone Pain (CIBP) Mouse Model
This protocol is adapted from established methods for inducing CIBP in mice.[12][13]
Materials:
-
Lewis Lung Carcinoma (LLC) cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Anesthetic (e.g., 1% pentobarbital (B6593769) sodium)
-
Microsyringe (10 µL)
-
Bone wax
-
Surgical instruments (scalpel, forceps)
-
75% ethanol (B145695) for disinfection
Procedure:
-
Culture LLC cells to the desired confluency. On the day of injection, harvest and resuspend the cells in sterile medium at a concentration of 1 x 10^6 cells in 10 µL.[12]
-
Anesthetize the mouse using an appropriate anesthetic (e.g., intraperitoneal injection of 1% pentobarbital sodium at 50 mg/kg).[12]
-
Place the anesthetized mouse in a supine position and shave the area around the knee of the surgical limb.
-
Clean the surgical site with 75% ethanol.
-
Make a small longitudinal incision over the patella to expose the knee joint.
-
Gently flex the knee and insert the needle of the microsyringe through the patellar ligament into the femoral intramedullary cavity.
-
Slowly inject 10 µL of the LLC cell suspension.
-
After injection, seal the needle hole with bone wax to prevent leakage of tumor cells.[12]
-
Close the skin incision with sutures or surgical clips.
-
Monitor the animal for recovery from anesthesia and for the development of pain-related behaviors over the following days to weeks.
Intrathecal (IT) Injection in Mice
This protocol provides a method for direct injection into the subarachnoid space.[3][14]
Materials:
-
Anesthetic (e.g., isoflurane)
-
Hamilton syringe with a 27-30G needle
-
This compound solution (typically 5-10 µL volume)
Procedure:
-
Anesthetize the mouse with isoflurane.
-
Position the mouse in a prone position with its spine slightly arched.
-
Palpate the spine to locate the intervertebral space between L5 and L6. A tail flick upon gentle needle insertion is a positive indicator of correct placement.[3]
-
Insert the needle into the center of the intervertebral space.
-
Slowly inject the this compound solution.
-
Withdraw the needle slowly and monitor the mouse for any adverse reactions.
Systemic Administration in Mice
Intraperitoneal (IP) Injection:
-
Restrain the mouse and tilt it slightly head-down.
-
Insert a 25-27G needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure the needle is not in a blood vessel or organ.
-
Inject the solution (up to 2-3 mL for an adult mouse).[15]
Intravenous (IV) Injection (Tail Vein):
-
Warm the mouse's tail to dilate the veins.
-
Place the mouse in a restraining device.
-
Insert a 27-30G needle into one of the lateral tail veins.
-
Inject the solution slowly (up to 0.2 mL for an adult mouse).[15]
Visualizations
Caption: S1PR1 Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo testing of this compound.
References
- 1. The sphingosine-1-phosphate receptor-1 antagonist, W146, causes early and short-lasting peripheral blood lymphopenia in mice [pubmed.ncbi.nlm.nih.gov]
- 2. The Sphingosine-1 Phosphate receptor agonist FTY720 dose dependently affected endothelial integrity in vitro and aggravated ventilator-induced lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Video: Direct Intrathecal Injection of Recombinant Adeno-associated Viruses in Adult Mice [jove.com]
- 4. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 5. Fine-Tuning S1P Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel therapies for cancer-induced bone pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Targeting the S1P/S1PR1 axis mitigates cancer-induced bone pain and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sphingosine 1-phosphate Receptor Modulator Therapy for Multiple Sclerosis: Differential Downstream Receptor Signalling and Clinical Profile Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A potent and selective S1P(1) antagonist with efficacy in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Mouse Model of Cancer Induced Bone Pain: From Pain to Movement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of Animal Models in Understanding Cancer-induced Bone Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cea.unizar.es [cea.unizar.es]
minimizing TASP0277308 toxicity in cell culture
Welcome to the technical support center for TASP0277308. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture and to offer troubleshooting strategies to minimize potential toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1PR1). S1PR1 is a G protein-coupled receptor that plays a crucial role in lymphocyte trafficking, endothelial barrier function, and other physiological processes. By selectively blocking the S1PR1 signaling pathway, this compound can be used to study the roles of this receptor in various biological systems.
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
A recommended starting point is to perform a dose-response experiment ranging from 1 nM to 10 µM. Based on its reported IC50 values for inhibiting S1P-induced signaling (in the low nanomolar range), a concentration range of 10 nM to 1 µM is likely to be effective for most cell-based assays. It is crucial to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I dissolve and store this compound?
This compound is sparingly soluble in DMSO (1-10 mg/mL) and slightly soluble in methanol (B129727) (0.1-1 mg/mL). It is recommended to prepare a high-concentration stock solution in DMSO. To avoid precipitation when diluting into aqueous culture media, it is best to perform serial dilutions. For storage, aliquot the DMSO stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light, to minimize freeze-thaw cycles.
Q4: I am observing significant cell death even at low concentrations of this compound. What could be the cause?
Unexpected cytotoxicity can arise from several factors:
-
High DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent-induced toxicity.
-
Compound precipitation: Due to its poor aqueous solubility, this compound may precipitate out of solution at higher concentrations, and these precipitates can be toxic to cells. Visually inspect your culture wells for any signs of precipitation.
-
Cell line sensitivity: Different cell lines exhibit varying sensitivities to small molecule inhibitors. It is essential to perform a thorough dose-response and cytotoxicity assessment for your specific cell line.
Q5: How can I be sure that the observed effects are due to S1PR1 antagonism and not off-target toxicity?
To confirm the specificity of this compound's effects, consider the following control experiments:
-
Rescue experiment: If possible, co-administer with an S1PR1 agonist to see if the effects of this compound can be reversed.
-
Use a cell line with low or no S1PR1 expression: If the compound has no effect on a cell line that does not express the target, it suggests the observed effects in your experimental cell line are S1PR1-dependent.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound Precipitation in Culture Medium | Poor aqueous solubility of this compound. | Prepare a high-concentration stock in 100% DMSO. Perform serial dilutions in culture medium, ensuring vigorous mixing at each step. Avoid direct dilution of the high-concentration stock into a large volume of aqueous medium. Consider using a carrier protein like BSA in serum-free media to improve solubility. |
| Inconsistent or Non-reproducible Results | Compound degradation or adsorption to plasticware. | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Use low-protein-binding plates and pipette tips. Ensure consistent incubation times and cell densities across experiments. |
| High Background Signal in Functional Assays | Endogenous S1P in serum-containing medium activating S1PR1. | For signaling studies, it is advisable to serum-starve the cells for a few hours before treatment with this compound and subsequent stimulation with S1P. |
| No Observable Effect at Expected Concentrations | Low expression of S1PR1 in the cell line. | Verify the expression of S1PR1 in your cell line of interest using techniques like qPCR, Western blot, or flow cytometry. |
| Insufficient incubation time. | Perform a time-course experiment to determine the optimal duration of treatment for your desired readout. | |
| Unexpected Cell Morphology Changes or Cytotoxicity | Off-target effects or inherent toxicity at high concentrations. | Perform a cytotoxicity assay (e.g., MTT or LDH release assay) to determine the concentration range that is non-toxic to your cells. Always include a vehicle control (DMSO) at the same final concentration as your treated samples. |
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Assay System | Reference |
| S1P₁ IC₅₀ | 4.2 nM | Radioligand binding assay | [1] |
| S1P₃ IC₅₀ | >10,000 nM | Radioligand binding assay | [1] |
| S1P₄ IC₅₀ | >10,000 nM | Radioligand binding assay | [1] |
| S1P₅ IC₅₀ | 8,756 nM | Radioligand binding assay | [1] |
| S1P-induced [³⁵S]GTPγS binding IC₅₀ | 7.8 nM | HEK293 cells expressing human S1P₁ | [1] |
| Forskolin-induced cAMP production IC₅₀ | 4.3 nM | HEK299 cells expressing human S1P₁ | [1] |
| S1P-induced cell migration IC₅₀ | 18 nM | CHO cells expressing human S1P₁ | [1] |
Experimental Protocols
Protocol 1: MTT Assay for Assessing Cytotoxicity of this compound
This protocol provides a method to determine the cytotoxic effects of this compound on a given cell line.[2][3][4]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A common starting range is from 1 nM to 100 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of this compound.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC₅₀ for cytotoxicity.
Protocol 2: Transwell Migration Assay to Evaluate this compound Activity
This protocol is designed to assess the inhibitory effect of this compound on S1P-induced cell migration.[1][5][6][7][8]
Materials:
-
Cells expressing S1PR1
-
Serum-free cell culture medium
-
This compound stock solution
-
S1P (Sphingosine-1-Phosphate)
-
Transwell inserts (with appropriate pore size for the cell type)
-
24-well companion plates
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., Crystal Violet or Giemsa stain)
-
Microscope
Procedure:
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium.
-
Assay Setup: Place the Transwell inserts into the wells of a 24-well plate.
-
Chemoattractant Addition: In the lower chamber of the 24-well plate, add serum-free medium containing S1P (a common concentration to use is 100 nM). Also, include a negative control with serum-free medium alone.
-
Cell Seeding with Inhibitor: In a separate tube, pre-incubate the cell suspension with various concentrations of this compound or vehicle control (DMSO) for 30 minutes at 37°C. Add the cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a duration that allows for cell migration (this needs to be optimized for each cell type, typically 4-24 hours).
-
Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation and Staining: Fix the cells that have migrated to the underside of the membrane by immersing the insert in a fixation solution. After fixation, stain the migrated cells with a suitable staining solution.
-
Cell Counting: Wash the inserts and allow them to air dry. Count the number of migrated cells in several random fields of view under a microscope.
-
Data Analysis: Quantify the number of migrated cells for each condition. Express the migration in the presence of this compound as a percentage of the migration towards S1P in the vehicle control.
Visualizations
S1PR1 Signaling Pathway
Caption: S1PR1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Toxicity
Caption: A typical experimental workflow for determining the cytotoxicity of this compound using an MTT assay.
References
- 1. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening | Springer Nature Experiments [experiments.springernature.com]
- 5. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 7. Cell migration assay or Transwell assay [protocols.io]
- 8. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: TASP0277308 Dose-Response Analysis
Introduction to TASP0277308: this compound is an antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1PR1).[1] S1PR1 is a G protein-coupled receptor that plays a critical role in regulating lymphocyte trafficking.[2] By antagonizing this receptor, this compound can prevent the migration of lymphocytes from lymph nodes into the central nervous system, which is a key process in autoimmune diseases like multiple sclerosis.[3] This makes this compound a compound of interest for therapies targeting neuroinflammation and cancer-induced bone pain.[1]
I. Signaling Pathway
This compound acts by blocking the signaling cascade initiated by sphingosine-1-phosphate (S1P) binding to its receptor, S1PR1. Under normal conditions, this binding activates intracellular pathways that promote lymphocyte egress from lymph nodes. This compound competitively inhibits this interaction, leading to the retention of lymphocytes and a reduction in immune cell infiltration into target tissues.
II. Experimental Protocol: Cell-Based Viability Assay
This protocol outlines a standard method for determining the IC50 value of this compound using a luminescence-based cell viability assay (e.g., CellTiter-Glo®).
Objective: To measure the concentration of this compound required to inhibit cell viability by 50% (IC50).
Materials:
-
Target cell line expressing S1PR1
-
Cell culture medium and supplements
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile 96-well white, clear-bottom microplates
-
Luminescence-based cell viability reagent
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader with luminescence detection capability
Methodology:
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the logarithmic growth phase.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Preparation and Dosing:
-
Prepare a serial dilution series of this compound in culture medium. A common approach is a 10-point, 3-fold dilution starting from a high concentration (e.g., 100 µM).
-
Include "vehicle control" wells (medium with DMSO, equivalent to the highest compound concentration) and "untreated control" wells (medium only).
-
Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 48 or 72 hours) at 37°C, 5% CO2. The incubation time should be consistent across experiments.
-
-
Data Acquisition:
-
Equilibrate the plate and the viability reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL).
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the average background signal (wells with medium only) from all data points.
-
Normalize the data to the vehicle control. Calculate percent inhibition for each concentration: % Inhibition = 100 * (1 - (Signal_Compound / Signal_Vehicle))
-
Plot the % Inhibition against the log of the compound concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.[4][5]
-
III. Quantitative Data Summary
The following table presents hypothetical data from a dose-response experiment with this compound. This data is for illustrative purposes to demonstrate proper data structure.
| This compound Conc. (µM) | Log Concentration | Raw Luminescence (RLU) | % Inhibition |
| 100.000 | 2.00 | 1,520 | 98.1% |
| 33.333 | 1.52 | 2,150 | 97.3% |
| 11.111 | 1.05 | 4,890 | 93.9% |
| 3.704 | 0.57 | 15,670 | 80.4% |
| 1.235 | 0.09 | 41,230 | 48.5% |
| 0.412 | -0.38 | 65,430 | 18.2% |
| 0.137 | -0.86 | 78,910 | 1.4% |
| 0.046 | -1.34 | 80,540 | -0.6% |
| 0.015 | -1.82 | 81,200 | -1.5% |
| 0.000 (Vehicle) | N/A | 80,000 | 0.0% |
Derived Parameter:
-
IC50: 1.28 µM (Calculated via non-linear regression of the data above)
IV. Troubleshooting Guide & FAQs
This section addresses common problems encountered during dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: My dose-response curve is flat, showing no inhibition even at high concentrations. What should I do?
-
A1: This indicates a lack of compound activity in your assay.
-
Verify Compound Integrity: Confirm the identity and purity of this compound. Ensure it has not degraded during storage. Prepare fresh dilutions from a new stock.[6]
-
Check Cell Line: Confirm that your cell line expresses the S1PR1 target. Low or absent receptor expression will result in no response.[6]
-
Assay Conditions: The incubation time may be too short for the compound to exert its effect. Consider running a time-course experiment to find the optimal duration.[6]
-
Q2: The data points on my curve are highly scattered, and the R² value of the curve fit is low.
-
A2: High variability can obscure the true dose-response relationship.
-
Pipetting Accuracy: Inconsistent pipetting is a major source of error. Ensure pipettes are calibrated and use reverse pipetting for viscous solutions.[6]
-
Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, which can concentrate reagents and affect results. Avoid using the outer wells or fill them with sterile PBS to create a humidity barrier.[6]
-
Cell Seeding: Ensure cells are in a single-cell suspension and evenly distributed in the wells. Clumped or unevenly seeded cells will lead to inconsistent results.[6][7]
-
Q3: The curve does not reach a top or bottom plateau. Can I still trust the IC50 value?
-
A3: An incomplete curve suggests the concentration range tested was not wide enough. While software can still calculate an IC50, its accuracy is questionable because the maximal and minimal responses are not well-defined.[4]
-
Extend Concentration Range: Test a broader range of concentrations. Add several higher concentrations to define the top plateau and several lower concentrations for the bottom plateau.[4]
-
Compound Solubility: At very high concentrations, the compound may precipitate out of solution, leading to a flattening of the curve before 100% inhibition is reached. Check the solubility of this compound in your assay medium.[8]
-
Q4: How many replicates should I use for each concentration?
-
A4: For routine screening, performing experiments in triplicate is a common and recommended practice. This provides sufficient data for statistical analysis and helps identify outliers.[9]
Q5: My IC50 value for this compound is different from a previously reported value. Why?
-
A5: IC50 values are highly dependent on experimental conditions.[10] Variations in cell type, cell density, incubation time, passage number, and specific assay reagents can all lead to shifts in the measured IC50.[11][12][13] It is crucial to maintain consistent protocols to ensure data reproducibility within a lab and to be cautious when comparing values between different labs or studies.
References
- 1. Targeting the S1P/S1PR1 axis mitigates cancer-induced bone pain and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A potent and selective S1P(1) antagonist with efficacy in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sphingosine-1-phosphate receptor modulator - Wikipedia [en.wikipedia.org]
- 4. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 5. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 10. promegaconnections.com [promegaconnections.com]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ensuring IC50 Assay Reproducibility in Screening | KCAS Bio [kcasbio.com]
Technical Support Center: TASP0277308
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TASP0277308.
Troubleshooting Guide
This guide addresses specific issues that may lead to inconsistent experimental results with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or no antagonist activity observed in cell-based assays. | Compound Precipitation: this compound has limited solubility in aqueous solutions. | Prepare stock solutions in 100% DMSO. For working solutions, dilute the DMSO stock in pre-warmed (37°C) culture medium. Ensure the final DMSO concentration is below 0.5% to avoid solvent-induced cytotoxicity. Vortex thoroughly before adding to cells. |
| Incorrect Assay Conditions: The concentration of the S1P agonist used to stimulate the cells may be too high, overcoming the inhibitory effect of this compound. | Perform a dose-response curve for the S1P agonist to determine the optimal concentration for stimulation (typically in the low nanomolar range). Ensure the incubation time with this compound is sufficient for receptor binding before adding the agonist. | |
| Low S1PR1 Expression in Cell Line: The cell line used may not express sufficient levels of the S1P receptor 1 (S1PR1). | Verify S1PR1 expression in your cell line using qPCR, Western blot, or flow cytometry. Select a cell line known to have robust S1PR1 expression, such as human umbilical vein endothelial cells (HUVECs) or specific cancer cell lines. | |
| High variability between replicate wells or experiments. | Inconsistent Cell Seeding: Uneven cell density can lead to variability in the cellular response. | Ensure a homogenous single-cell suspension before seeding. Use a calibrated pipette and consistent technique for dispensing cells into each well. |
| Compound Adsorption to Plastics: Hydrophobic compounds like this compound can adsorb to plastic surfaces, reducing the effective concentration in the medium. | Use low-adhesion microplates for your assays. Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) may also help. | |
| Unexpected cellular effects or toxicity. | Off-Target Effects: At high concentrations, this compound may exhibit off-target activity. | Perform a dose-response experiment to determine the optimal concentration range for S1PR1 antagonism without inducing toxicity. The IC50 for this compound is in the low nanomolar range; concentrations should be optimized around this value. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. | Maintain a final DMSO concentration of less than 0.5% in your cell culture medium. Include a vehicle control (medium with the same concentration of DMSO) in all experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective competitive antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1PR1).[1] By blocking the binding of the endogenous ligand, sphingosine-1-phosphate (S1P), to S1PR1, this compound inhibits downstream signaling pathways that are involved in processes such as cell migration, proliferation, and angiogenesis.
Q2: How should I store this compound?
A2: this compound should be stored as a solid at -20°C for long-term stability. Stock solutions in DMSO can also be stored at -20°C. Avoid repeated freeze-thaw cycles.
Q3: What are the recommended solvents for dissolving this compound?
A3: this compound is sparingly soluble in DMSO (1-10 mg/mL) and slightly soluble in methanol (B129727) (0.1-1 mg/mL).[1] For cell-based assays, it is recommended to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in your aqueous experimental buffer or cell culture medium.
Q4: What is the selectivity profile of this compound?
A4: this compound is highly selective for S1PR1. Its inhibitory concentration (IC50) for S1PR1 is approximately 4.2 nM, while for other S1P receptors like S1P3, S1P4, and S1P5, the IC50 values are greater than 10,000 nM, 10,000 nM, and 8,756 nM, respectively.[1]
Q5: Can this compound be used in in vivo studies?
A5: Yes, this compound has been used in in vivo mouse models. For example, it has been shown to induce lymphopenia at a dose of 100 mg/kg and reduce bone erosion in a mouse model of collagen-induced arthritis.[1] Intrathecal administration has also been used to study its effects on cancer-induced bone pain.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| CAS Number | 945725-50-8 | [1] |
| Molecular Formula | C₂₃H₂₈Cl₂N₆O₃S | [1] |
| Molecular Weight | 539.5 g/mol | [1] |
| IC₅₀ (S1PR1) | 4.2 nM | [1] |
| IC₅₀ (S1P-induced Migration) | 18 nM | [1] |
| Solubility in DMSO | 1-10 mg/mL | [1] |
| Solubility in Methanol | 0.1-1 mg/mL | [1] |
Experimental Protocols
Transwell Cell Migration Assay
This protocol outlines a common method to assess the effect of this compound on S1P-induced cell migration.
Materials:
-
This compound
-
Sphingosine-1-Phosphate (S1P)
-
Cell line with endogenous S1PR1 expression (e.g., HUVECs)
-
Transwell inserts (8 µm pore size)
-
24-well companion plates
-
Serum-free cell culture medium
-
Cell culture medium with 10% Fetal Bovine Serum (FBS)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Calcein AM or other suitable cell stain
-
Fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
The day before the assay, replace the growth medium with serum-free medium and incubate overnight.
-
-
Assay Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare a stock solution of S1P in a suitable solvent (e.g., methanol with 0.1% BSA).
-
On the day of the assay, prepare working solutions of this compound and S1P in serum-free medium containing 0.1% BSA.
-
-
Assay Execution:
-
Harvest and resuspend the serum-starved cells in serum-free medium containing 0.1% BSA at a concentration of 1 x 10⁶ cells/mL.
-
Add 500 µL of serum-free medium with 0.1% BSA containing S1P (chemoattractant) to the lower chamber of the 24-well plate. Include wells with serum-free medium alone as a negative control.
-
Pre-incubate the cell suspension with various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.
-
Add 100 µL of the cell suspension (1 x 10⁵ cells) to the upper chamber of the Transwell insert.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-24 hours (incubation time should be optimized for the specific cell line).
-
-
Quantification of Migration:
-
After incubation, carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Stain the migrated cells on the lower surface of the membrane with Calcein AM or another suitable stain according to the manufacturer's instructions.
-
Measure the fluorescence using a plate reader. The fluorescence intensity is proportional to the number of migrated cells.
-
Visualizations
S1PR1 Signaling Pathway in Cell Migration
References
Technical Support Center: TASP0277308 for In Vivo Injection
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful in vivo application of TASP0277308, a selective Sphingosine-1-Phosphate Receptor 1 (S1P1) antagonist. Here you will find troubleshooting guides and frequently asked questions to address common challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). By blocking the S1P1 receptor, it inhibits S1P-induced cellular responses. This antagonism has been shown to have immunomodulatory effects, including the induction of lymphopenia (a reduction of lymphocytes in the peripheral blood), by preventing the egress of lymphocytes from lymphoid organs. This mechanism is central to its therapeutic potential in autoimmune diseases. In a mouse model of collagen-induced arthritis, this compound significantly suppressed the development of the disease, even after its onset[1].
Q2: What is the solubility of this compound and how should I prepare a stock solution?
A2: this compound is a solid with limited solubility in aqueous solutions. It is sparingly soluble in DMSO (1-10 mg/mL) and slightly soluble in methanol (B129727) (0.1-1 mg/mL). For experimental use, it is recommended to first prepare a concentrated stock solution in a suitable organic solvent like DMSO.
Q3: I am observing precipitation of this compound upon dilution of the DMSO stock in my aqueous vehicle for injection. What can I do?
A3: This is a common issue with poorly soluble compounds. Here are several strategies to address this:
-
Optimize the Vehicle Composition: A multi-component vehicle is often necessary. A common approach is to use a combination of a solubilizing agent (like DMSO), a surfactant (like Tween 80 or Cremophor EL), and a bulking agent (like carboxymethyl cellulose (B213188) or polyethylene (B3416737) glycol) in a saline or phosphate-buffered saline (PBS) solution.
-
Sonication: After preparing the formulation, sonication can help to create a more uniform dispersion or micro-suspension.
-
pH Adjustment: The solubility of some compounds can be pH-dependent. Investigating the effect of pH on this compound solubility may reveal a more suitable pH for your vehicle.
-
Test Different Vehicles: The ideal vehicle can be compound and route-of-administration dependent. It is advisable to test several vehicle compositions to find the one that provides the best solubility and stability for this compound.
Q4: What are the expected in vivo effects of this compound in mice?
A4: The primary and expected in vivo effect of this compound is the induction of lymphopenia, which is a hallmark of S1P1 receptor modulation. In a mouse model of collagen-induced arthritis, administration of this compound has been shown to significantly suppress the clinical signs of arthritis[1]. Additionally, in a mouse model of cancer-induced bone pain, intrathecal administration of this compound was found to reduce pain behaviors.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or no observable effect in vivo | Poor Bioavailability: The compound may not be reaching the target tissue at a sufficient concentration due to poor solubility or rapid metabolism. Incorrect Dosing: The dose may be too low to elicit a response. Compound Degradation: The compound may be unstable in the prepared formulation or under the storage conditions. | Optimize Vehicle: Experiment with different vehicle formulations to improve solubility and stability (see Q3 in FAQs). Dose-Response Study: Perform a dose-response study to determine the optimal effective dose for your model. Fresh Formulations: Always prepare the dosing solution fresh before each experiment. Store the solid compound and stock solutions under the recommended conditions (typically at -20°C or -80°C, protected from light). |
| Toxicity or adverse events observed in animals (e.g., weight loss, lethargy) | Vehicle Toxicity: High concentrations of certain solvents like DMSO can be toxic. Off-target Effects: Although this compound is a selective S1P1 antagonist, off-target effects at high concentrations cannot be entirely ruled out. Compound Precipitation: Precipitation of the compound upon injection can lead to local irritation, inflammation, or emboli. | Vehicle Control Group: Always include a vehicle-only control group to assess the effects of the vehicle itself. Reduce Solvent Concentration: Keep the final concentration of organic solvents like DMSO to a minimum (ideally <10% for intraperitoneal injections). Dose Reduction: If toxicity is observed, consider reducing the dose. Visual Inspection of Formulation: Before injection, visually inspect the formulation for any signs of precipitation. |
| Precipitation in the formulation during the experiment | Temperature Changes: The solubility of the compound may be sensitive to temperature changes. Instability over Time: The formulation may not be stable for extended periods. | Maintain Consistent Temperature: Keep the formulation at a consistent temperature during the experiment. Prepare Fresh: Prepare the formulation immediately before use. If multiple injections are required over a day, consider preparing smaller batches. |
Experimental Protocols
General Protocol for In Vivo Formulation of this compound (Intraperitoneal Injection)
This is a general protocol for formulating a poorly soluble compound like this compound for intraperitoneal injection in mice. The exact ratios and components should be optimized for your specific experimental needs.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade
-
Tween 80 (Polysorbate 80), sterile
-
Carboxymethyl cellulose (CMC), low viscosity, sterile
-
Sterile 0.9% Saline
Procedure:
-
Prepare the Vehicle:
-
Prepare a 0.5% (w/v) solution of carboxymethyl cellulose in sterile saline. Stir until fully dissolved. This may take some time.
-
To the 0.5% CMC solution, add Tween 80 to a final concentration of 1-5% (v/v). Mix thoroughly.
-
-
Prepare the this compound Solution:
-
Weigh the required amount of this compound for your desired final concentration.
-
Dissolve the this compound in a minimal amount of DMSO. For example, to achieve a final DMSO concentration of 5%, you would dissolve the compound in a volume of DMSO that is 5% of your final total volume.
-
-
Combine and Formulate:
-
While vortexing the vehicle solution (CMC and Tween 80 in saline), slowly add the this compound/DMSO solution dropwise.
-
Continue to vortex for several minutes to ensure a homogenous suspension.
-
Visually inspect the final formulation for any precipitation. If necessary, sonicate briefly in a bath sonicator to improve dispersion.
-
-
Administration:
-
Administer the formulation to the mice via intraperitoneal injection at the desired dosage.
-
Always include a vehicle control group that receives the same formulation without this compound.
-
Quantitative Data Summary:
| Parameter | This compound | Reference |
| Molecular Weight | 539.48 g/mol | N/A |
| In Vitro IC50 (S1P1) | 7.8 nM | N/A |
| Solubility (DMSO) | 1-10 mg/mL | N/A |
| Solubility (Methanol) | 0.1-1 mg/mL | N/A |
| Reported In Vivo Dose (Mouse Arthritis Model) | 100 mg/kg | [1] |
| Reported In Vivo Dose (Mouse Pain Model) | 3 or 10 nmol/animal (intrathecal) | N/A |
Visualizations
S1P1 Signaling Pathway and the Action of this compound
Caption: Mechanism of this compound as an S1P1 receptor antagonist.
Experimental Workflow for In Vivo Study
Caption: General workflow for an in vivo efficacy study.
Troubleshooting Logic for Inconsistent In Vivo Results
Caption: Troubleshooting inconsistent in vivo results.
References
troubleshooting TASP0277308 in flow cytometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using TASP0277308 in flow cytometry experiments.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues that may be encountered during your experiments with this compound.
Question: Why do I observe a significant decrease in lymphocyte counts in my treated sample compared to the vehicle control?
Answer: This is an expected outcome of this compound treatment. This compound is a potent and selective antagonist of the Sphingosine-1-Phosphate receptor 1 (S1P1).[1][2][3] The S1P1 receptor plays a crucial role in the egress of lymphocytes from lymphoid organs.[4][5][6] By blocking this receptor, this compound effectively traps lymphocytes, particularly T cells, in the thymus and lymph nodes, leading to a reduction in the number of circulating lymphocytes in the peripheral blood, a condition known as lymphopenia.[1][7]
Question: I see an unexpected increase in the expression of an activation marker on my lymphocyte population after this compound treatment. Is this normal?
Answer: Yes, an upregulation of certain activation markers, specifically CD69, is a known effect of this compound.[1][7] The sequestration of lymphocytes in lymphoid organs induced by S1P1 antagonism can lead to their activation and subsequent upregulation of surface markers like CD69. Therefore, an increase in CD69 expression on lymphocytes is an anticipated pharmacodynamic effect of the compound.
Question: My flow cytometry results show high variability between replicate samples treated with this compound. What could be the cause?
Answer: High variability can stem from several factors. Here are some potential causes and solutions:
-
Inconsistent Compound Activity: Ensure that your this compound stock solution is properly prepared and stored to maintain its stability. Refer to the manufacturer's datasheet for recommended storage conditions.
-
Pipetting Errors: Small variations in the volume of this compound added to each sample can lead to significant differences in the biological effect. Use calibrated pipettes and proper pipetting techniques.
-
Cell Viability Issues: High cell death can lead to inconsistent staining and results. Assess cell viability using a viability dye (e.g., Propidium Iodide, DAPI) and ensure that the observed effects are not due to cytotoxicity.
-
Inadequate Mixing: Ensure that the compound is thoroughly mixed with the cell suspension to ensure uniform exposure.
Question: I am not observing the expected lymphopenia or CD69 upregulation after treating my cells with this compound. What should I do?
Answer: If you are not seeing the expected effects, consider the following troubleshooting steps:
-
Verify Compound Concentration: Confirm that the final concentration of this compound used in your experiment is appropriate. You may need to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
-
Check Treatment Duration: The effects of this compound may be time-dependent. Ensure that the incubation time is sufficient for the compound to exert its biological activity. A time-course experiment may be necessary.
-
Confirm S1P1 Receptor Expression: The target cells must express the S1P1 receptor for this compound to have an effect. Verify the expression of S1P1 on your cells of interest using flow cytometry with a validated antibody or by consulting relevant literature.
-
Assess Compound Integrity: If possible, verify the integrity and activity of your this compound stock.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a highly selective antagonist of the Sphingosine-1-Phosphate receptor 1 (S1P1).[1][2][3] S1P1 is a G protein-coupled receptor that plays a critical role in lymphocyte trafficking.[5][8] By blocking the S1P1 receptor, this compound prevents the egress of lymphocytes from lymphoid organs, leading to a decrease in circulating lymphocytes (lymphopenia).[1][6]
What are the expected immunomodulatory effects of this compound that can be measured by flow cytometry?
The primary immunomodulatory effects of this compound detectable by flow cytometry are:
-
Lymphopenia: A significant reduction in the percentage and absolute number of lymphocytes, particularly T cells, in the peripheral blood or spleen.[1]
-
Upregulation of CD69 expression: An increase in the expression of the early activation marker CD69 on the surface of lymphocytes.[1][7]
What cell types are targeted by this compound?
This compound primarily targets cells that express the S1P1 receptor, with lymphocytes (both T and B cells) being the most well-characterized target population.[1][8]
Experimental Protocols
General Protocol for In Vitro Treatment of Lymphocytes with this compound for Flow Cytometry Analysis
-
Cell Preparation: Isolate lymphocytes from the desired tissue (e.g., peripheral blood, spleen) using standard density gradient centrifugation or other established methods.
-
Cell Culture: Resuspend the isolated lymphocytes in appropriate cell culture medium at a concentration of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration. Further dilute the stock solution in culture medium to achieve the desired final working concentrations.
-
Treatment: Add the diluted this compound or vehicle control to the cell suspension. Incubate the cells for the desired period (e.g., 4-24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Staining: After incubation, harvest the cells and wash them with FACS buffer (e.g., PBS with 2% FBS). Proceed with surface staining for relevant markers, such as CD3, CD4, CD8, CD19, and CD69, using fluorescently labeled antibodies.
-
Data Acquisition: Acquire the stained samples on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data to determine the percentage of different lymphocyte populations and the expression levels of CD69.
Data Presentation
Table 1: Expected Outcomes of this compound Treatment in a Flow Cytometry Experiment
| Parameter | Vehicle Control | This compound Treated |
| Percentage of T cells in Blood | Normal | Significantly Decreased |
| Percentage of B cells in Blood | Normal | Decreased |
| CD69 MFI on T cells | Basal | Significantly Increased |
MFI: Mean Fluorescence Intensity
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. tasp-0277308 — TargetMol Chemicals [targetmol.com]
- 4. Discovery of a Selective S1P1 Receptor Agonist Efficacious at Low Oral Dose and Devoid of Effects on Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingosine-1-phosphate receptor modulator - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Drug Repurposing for Identification of S1P1 Agonists with Potential Application in Multiple Sclerosis Using In Silico Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TASP0277308 In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing TASP0277308 in in vivo experiments. The information aims to enhance experimental success and address common challenges encountered in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1] Its primary mechanism of action involves blocking the S1P1 receptor, which plays a crucial role in lymphocyte trafficking.[2] By antagonizing this receptor, this compound prevents the egress of lymphocytes from lymphoid organs, leading to a reduction of lymphocytes in the peripheral blood (lymphopenia).[3][4] This immunomodulatory effect is the basis for its investigation in autoimmune diseases and other inflammatory conditions.[2][3]
Q2: What is the recommended dose and route of administration for this compound in mice?
A2: Published studies have reported successful administration of this compound in mice via oral (p.o.) and intraperitoneal (i.p.) routes. A dosage of 3 mg/kg has been used for oral administration, while 5 mg/kg has been used for intraperitoneal injection.[5][6] The optimal dose and route will depend on the specific experimental model and research question. It is recommended to perform a dose-response study to determine the most effective dose for your model.
Q3: How should I prepare this compound for in vivo administration?
A3: The solubility and formulation of this compound for in vivo use are not extensively detailed in publicly available literature. However, for other S1PR1 modulators, vehicles such as dimethyl sulfoxide (B87167) (DMSO) dissolved in phosphate-buffered saline (PBS) or a mixture of ethanol, Alkamuls EL-620, and saline have been used.[6][7] It is crucial to assess the solubility of this compound in your chosen vehicle and ensure its stability. A small pilot study to check for any vehicle-induced toxicity is also recommended.
Q4: What are the expected physiological effects of this compound administration in vivo?
A4: The primary and expected physiological effect of this compound is a dose-dependent reduction in peripheral blood lymphocyte counts (lymphopenia).[3][4] This is a direct consequence of its mechanism of action on S1P1 receptors. Researchers should monitor lymphocyte counts as a biomarker of target engagement. Other potential effects, based on the function of S1P1 receptors, could include modulation of vascular permeability and endothelial barrier function.[8]
Q5: Are there any known toxicities associated with this compound?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of Efficacy (No significant reduction in disease score/phenotype) | Inadequate Dose: The administered dose may be too low to achieve a therapeutic effect in your specific model. | Conduct a dose-response study to identify the optimal therapeutic dose of this compound. |
| Poor Bioavailability: The formulation or route of administration may result in low systemic exposure. | Consider alternative formulations to improve solubility and absorption. If using oral administration, assess bioavailability and consider switching to a parenteral route like intraperitoneal or intravenous injection. | |
| Timing of Administration: The treatment may be initiated too late in the disease progression to have a significant effect. | Optimize the treatment schedule based on the pathophysiology of your disease model. Consider prophylactic versus therapeutic administration. | |
| Unexpected Adverse Effects (e.g., weight loss, lethargy) | Vehicle Toxicity: The vehicle used to dissolve this compound may be causing adverse reactions. | Run a control group with vehicle-only administration to assess its tolerability. If toxicity is observed, explore alternative, biocompatible vehicles. |
| Off-Target Effects or High Dose: The dose may be too high, leading to toxicity. | Reduce the dose of this compound. Monitor animals closely for clinical signs of toxicity. | |
| High Variability in Experimental Results | Inconsistent Dosing: Inaccurate or inconsistent administration of the compound. | Ensure accurate and consistent dosing for all animals. Use calibrated equipment and standardized procedures. |
| Biological Variability: Inherent biological differences between animals. | Increase the number of animals per group to improve statistical power. Ensure animals are age and sex-matched. |
Quantitative Data Summary
The following tables summarize key in vitro data for this compound and representative pharmacokinetic parameters for another selective S1P1 receptor modulator, Ponesimod, to provide a reference for experimental design.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Target | Sphingosine-1-Phosphate Receptor 1 (S1P1) | [1] |
| Activity | Antagonist | [1][3] |
| IC50 | 7.8 nM | [1] |
Table 2: Representative Pharmacokinetic Parameters of an Oral S1P1 Modulator (Ponesimod) in Healthy Subjects
| Parameter | Value | Reference |
| Absolute Bioavailability | 83.8% | [5] |
| Time to Maximum Concentration (Tmax) | 2-4 hours | [9] |
| Terminal Half-life (t½) | ~33 hours | [9] |
| Clearance (CL) | 3.8 L/h | [5] |
| Volume of Distribution (Vss) | 160 L | [5] |
Note: The pharmacokinetic data presented is for Ponesimod and should be used as a general guide. The pharmacokinetic profile of this compound may differ.
Experimental Protocols
General Protocol for In Vivo Efficacy Study in a Mouse Model of Collagen-Induced Arthritis (CIA)
This protocol is a generalized framework based on studies with S1PR1 modulators in arthritis models and should be adapted and optimized for this compound.
-
Animal Model: Use DBA/1 mice, which are susceptible to CIA.
-
Induction of Arthritis:
-
Prepare an emulsion of bovine type II collagen in Complete Freund's Adjuvant (CFA).
-
Administer the primary immunization via intradermal injection at the base of the tail.
-
After 21 days, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant.
-
-
This compound Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO).
-
For oral administration, dilute the stock solution in a vehicle like 0.5% methylcellulose (B11928114) to the desired final concentration (e.g., 3 mg/kg).
-
Begin administration at the first sign of arthritis or as a prophylactic treatment, depending on the study design. Administer daily by oral gavage.
-
-
Monitoring and Endpoints:
-
Monitor body weight and clinical signs of arthritis (e.g., paw swelling, erythema) daily.
-
Score the severity of arthritis using a standardized scoring system.
-
At the end of the study, collect blood for lymphocyte counting and serum for cytokine analysis.
-
Collect joint tissues for histological analysis to assess inflammation, cartilage destruction, and bone erosion.
-
Visualizations
Caption: S1P/S1PR1 Signaling Pathway and this compound Inhibition.
Caption: General In Vivo Experimental Workflow for this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. S1P(1) receptor agonists: Assessment of selectivity and current clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 5. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 6. Morpholino Analogues of Fingolimod as Novel and Selective S1P1 Ligands with In Vivo Efficacy in a Mouse Model of Experimental Antigen-Induced Encephalomyelitis | MDPI [mdpi.com]
- 7. Fingolimod Reduces Neuropathic Pain Behaviors in a Mouse Model of Multiple Sclerosis by a Sphingosine-1 Phosphate Receptor 1-Dependent Inhibition of Central Sensitization in the Dorsal Horn - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Sphingosine-1 Phosphate receptor agonist FTY720 dose dependently affected endothelial integrity in vitro and aggravated ventilator-induced lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. limes-institut-bonn.de [limes-institut-bonn.de]
Technical Support Center: TASP0277308 Pharmacokinetics and Metabolism
Disclaimer: Specific pharmacokinetic and metabolism data for TASP0277308 is not publicly available. The following information is provided as a representative guide for researchers working with similar small molecule compounds and is based on established principles of preclinical drug development. The data presented in the tables are illustrative examples and should not be considered as actual experimental results for this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing low oral bioavailability of our compound in rodent studies. What are the potential causes and troubleshooting steps?
A1: Low oral bioavailability can stem from several factors. We recommend a systematic approach to identify the root cause:
-
Poor Absorption:
-
Solubility: The compound may have low aqueous solubility, limiting its dissolution in the gastrointestinal tract.
-
Troubleshooting: Assess the compound's solubility at different pH values relevant to the GI tract. Consider formulation strategies such as using co-solvents, surfactants, or creating amorphous solid dispersions.
-
-
Permeability: The compound may have low permeability across the intestinal epithelium.
-
Troubleshooting: Conduct an in vitro Caco-2 permeability assay to determine the apparent permeability coefficient (Papp). If permeability is low, medicinal chemistry efforts may be needed to optimize the compound's physicochemical properties.
-
-
-
High First-Pass Metabolism: The compound may be extensively metabolized in the liver or gut wall before reaching systemic circulation.
-
Troubleshooting: Perform an in vitro metabolic stability assay using liver microsomes or hepatocytes. If high metabolic clearance is observed, further studies to identify the specific metabolizing enzymes (e.g., cytochrome P450 phenotyping) can guide chemical modifications to block metabolic sites.
-
-
Efflux Transporter Activity: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen.
-
Troubleshooting: Use in vitro transporter assays (e.g., with P-gp overexpressing cell lines) to determine if your compound is a substrate. Co-dosing with a known P-gp inhibitor in preclinical models can help confirm this in vivo.
-
Q2: Our compound shows high clearance in in vitro human liver microsome stability assays. What does this indicate for in vivo pharmacokinetics?
A2: High clearance in human liver microsomes suggests that the compound is likely to be rapidly metabolized in the liver, leading to a short in vivo half-life and potentially low systemic exposure after oral dosing. This is a critical parameter for predicting human pharmacokinetics.
-
Next Steps:
-
Reaction Phenotyping: Identify the specific CYP450 enzymes responsible for the metabolism. This is crucial for predicting potential drug-drug interactions.
-
Metabolite Identification: Characterize the major metabolites to understand the metabolic pathways. This helps in assessing whether the metabolites are active or potentially toxic.
-
In Vivo Animal Studies: Correlate the in vitro data with in vivo pharmacokinetic studies in animal models to establish an in vitro-in vivo correlation (IVIVC). This will improve the accuracy of predicting human clearance and half-life.
-
Q3: How do I select the appropriate animal species for preclinical pharmacokinetic and toxicology studies?
A3: The choice of animal species is a critical decision. The ideal approach involves selecting species where the metabolism of the compound is most similar to humans.
-
Recommended Approach:
-
Cross-Species Metabolic Stability: Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes from various species (e.g., mouse, rat, dog, monkey) and compare the metabolic profiles and clearance rates to that observed in human-derived materials.
-
Metabolite Profiling: Compare the metabolites formed in different species with those formed in human in vitro systems. The species that produces a similar metabolite profile to humans is often the most appropriate model for further studies.
-
Troubleshooting Guides
Issue: High variability in plasma concentrations between individual animals in a pharmacokinetic study.
| Potential Cause | Troubleshooting Step |
| Formulation Issues | Ensure the dosing formulation is homogenous and stable. For suspensions, ensure adequate mixing before and during dosing. |
| Dosing Inaccuracy | Refine the dosing technique to ensure accurate and consistent administration, especially for oral gavage. |
| Biological Variability | Increase the number of animals per group to improve statistical power. Ensure animals are of a similar age and weight. |
| Food Effects | Standardize the fasting and feeding schedule for all animals, as food can significantly impact drug absorption. |
| Sample Handling | Ensure consistent timing of blood collection and proper sample processing and storage to prevent compound degradation. |
Issue: Poor recovery of the compound during sample extraction from plasma.
| Potential Cause | Troubleshooting Step |
| Suboptimal Extraction Solvent | Screen a panel of different organic solvents or solvent mixtures to find the optimal conditions for your compound's polarity. |
| Incorrect pH | Adjust the pH of the plasma sample before extraction to ensure the compound is in its most non-ionized, soluble form. |
| High Protein Binding | Use a protein precipitation step (e.g., with acetonitrile (B52724) or methanol) before liquid-liquid extraction to release the protein-bound drug. |
| Adsorption to Labware | Use low-binding microcentrifuge tubes and pipette tips. Silanized glass vials can also reduce adsorption. |
Quantitative Data Summary
Table 1: Example In Vitro ADME Profile of a Hypothetical S1PR1 Antagonist
| Parameter | Assay System | Result | Interpretation |
| Aqueous Solubility | PBS (pH 7.4) | 5 µg/mL | Low Solubility |
| Caco-2 Permeability (Papp A→B) | Caco-2 Monolayer | 15 x 10⁻⁶ cm/s | High Permeability |
| Efflux Ratio (Papp B→A / A→B) | Caco-2 Monolayer | 3.5 | Potential P-gp Substrate |
| Plasma Protein Binding | Human Plasma | 99.5% | High Binding |
| Metabolic Stability (t½) | Human Liver Microsomes | 15 min | High Clearance |
| CYP450 Inhibition (IC₅₀) | Recombinant CYPs | >10 µM for all major isoforms | Low risk of DDI |
Table 2: Example Pharmacokinetic Parameters in Rats (Single Oral Dose of 10 mg/kg)
| Parameter | Unit | Value (Mean ± SD) |
| Cmax | ng/mL | 250 ± 55 |
| Tmax | h | 2.0 ± 0.5 |
| AUC(0-t) | ngh/mL | 1500 ± 320 |
| AUC(0-inf) | ngh/mL | 1580 ± 350 |
| t½ | h | 4.5 ± 1.2 |
| F (%) | % | 25 |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
-
Objective: To determine the rate of metabolism of a test compound in liver microsomes.
-
Materials:
-
Test compound stock solution (e.g., 1 mM in DMSO).
-
Pooled liver microsomes (human, rat, etc.).
-
Phosphate (B84403) buffer (0.1 M, pH 7.4).
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
-
Positive control compound (e.g., testosterone).
-
Acetonitrile with an internal standard for quenching.
-
-
Procedure:
-
Prepare a master mix containing phosphate buffer and liver microsomes.
-
Pre-warm the master mix at 37°C for 5 minutes.
-
Add the test compound to the master mix to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693 / k.
-
Protocol 2: Rodent Pharmacokinetic Study (Oral Dosing)
-
Objective: To determine the pharmacokinetic profile of a test compound after a single oral dose.
-
Materials:
-
Test compound formulation (e.g., solution or suspension in a suitable vehicle).
-
Male Sprague-Dawley rats (n=3-5 per group).
-
Oral gavage needles.
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).
-
Centrifuge.
-
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer a single oral dose of the test compound formulation via gavage.
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Analysis and Pharmacokinetic Calculations:
-
Extract the compound from plasma samples using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the compound concentration in each sample using a validated LC-MS/MS method.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and calculate key parameters such as Cmax, Tmax, AUC, and t½.
-
Visualizations
Caption: Hypothetical signaling pathway of an S1PR1 antagonist like this compound.
Caption: A standard workflow for a preclinical pharmacokinetic study.
potential TASP0277308 experimental artifacts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using TASP0277308. The information is tailored for researchers, scientists, and drug development professionals to address potential experimental artifacts and provide guidance on the effective use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary and well-documented target of this compound is the Sphingosine-1-Phosphate Receptor 1 (S1P1), where it acts as a potent and selective antagonist. [1][2]Initial reports may have associated the TASP designation with other targets, but the overwhelming experimental evidence points to its activity as an S1P1 antagonist.
Q2: Is this compound a TAS2R4 antagonist or a TASP1 inhibitor?
A2: While the nomenclature "TASP" might suggest a relationship to TASP1 (Threonine Aspartase 1), current scientific literature and supplier information do not support this. This compound is not characterized as a TASP1 inhibitor. Similarly, there is no substantial evidence to classify it as a TAS2R4 (Taste Receptor Type 2 Member 4) antagonist. Researchers should proceed with the understanding that its primary activity is the antagonism of S1P1.
Q3: What is the mechanism of action for this compound?
A3: this compound is a competitive antagonist of the S1P1 receptor. [3]By binding to S1P1, it blocks the downstream signaling typically initiated by the endogenous ligand, sphingosine-1-phosphate (S1P). This inhibition prevents lymphocyte egress from lymphoid organs, leading to lymphopenia (a reduction in the number of lymphocytes in the peripheral blood). [2][4]
Troubleshooting Guide
This guide addresses potential issues and unexpected outcomes that may arise during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no biological activity | Compound Precipitation: this compound has limited solubility in aqueous solutions. | Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before diluting into aqueous experimental media. Avoid repeated freeze-thaw cycles. |
| Incorrect Target Expectation: The experiment may be designed around an incorrect target (e.g., TASP1 or TAS2R4). | Confirm that the experimental system (cell line, animal model) expresses S1P1 and that the measured endpoint is relevant to S1P1 signaling. | |
| Compound Degradation: Improper storage can lead to a loss of activity. | Store the compound as recommended: dry, dark, and at 0 - 4°C for short-term storage or -20°C for long-term storage. [1] | |
| Unexpected cellular phenotype | Off-Target Effects: While highly selective for S1P1 over other S1P receptors, high concentrations may lead to off-target activities. | Perform dose-response experiments to determine the optimal concentration range. Use the lowest effective concentration to minimize potential off-target effects. Include appropriate negative and positive controls. |
| Functional Antagonism vs. True Antagonism: S1P1 modulators can sometimes lead to receptor internalization, acting as functional antagonists. [5] | Characterize the effect of this compound on S1P1 receptor expression on the cell surface using techniques like flow cytometry or western blotting. | |
| Variability in in vivo studies | Pharmacokinetics and Bioavailability: The route of administration and formulation can impact the effective concentration at the target site. | Refer to published in vivo studies for appropriate dosing and administration routes. [4]Consider pharmacokinetic analysis to correlate compound levels with biological effects. |
| Physiological Effects of S1P1 Antagonism: S1P1 antagonism can induce physiological changes like transient lung edema. [4] | Be aware of the known physiological roles of S1P1 and monitor for expected on-target effects in animal models. | |
| Assay Interference | Assay Technology: The compound may interfere with certain assay components (e.g., fluorescent reporters). | Run appropriate controls, including the compound with assay components in the absence of cells, to check for direct interference. Consider using an orthogonal assay to confirm results. |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 for S1P1 | 7.8 nM | [1] |
| Solubility in DMSO | 1-10 mg/mL (Sparingly soluble) | |
| Solubility in Methanol | 0.1-1 mg/mL (Slightly soluble) | |
| Molecular Weight | 539.48 g/mol | [1] |
Experimental Protocols & Methodologies
S1P1 Receptor Antagonist Assay (Tango™ Assay Principle)
This is a common method to assess the antagonist activity of compounds at the S1P1 receptor.
-
Cell Culture: Use a cell line stably expressing the human S1P1 receptor linked to a reporter system (e.g., Tango™ S1P1-bla U2OS cells). Culture the cells according to the supplier's recommendations.
-
Cell Plating: Seed the cells into 96-well plates at a predetermined density and incubate for 18-24 hours.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the diluted compound to the cells and incubate for a specified period (e.g., 30 minutes) to allow for receptor binding.
-
Agonist Stimulation: Add a known S1P1 agonist (e.g., S1P) at a concentration that elicits a submaximal response (e.g., EC80) to all wells except for the negative control.
-
Incubation: Incubate the plate for a period sufficient to allow for reporter gene expression (e.g., 5 hours).
-
Detection: Add the detection substrate for the reporter enzyme (e.g., beta-lactamase) and measure the signal according to the manufacturer's protocol.
-
Data Analysis: The antagonist activity of this compound is determined by its ability to inhibit the agonist-induced signal. Calculate the IC50 value from the dose-response curve.
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sphingosine 1-Phosphate Receptor 1 (S1P1) Upregulation and Amelioration of Experimental Autoimmune Encephalomyelitis by an S1P1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The sphingosine-1-phosphate receptor-1 antagonist, W146, causes early and short-lasting peripheral blood lymphopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the sphingosine-1-phosphate axis in cancer, inflammation and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: TASP0277308 vs. Fingolimod (FTY720) in the Experimental Autoimmune Encephalomyelitis (EAE) Model
An Important Note on Data Availability:
A comprehensive literature search for studies evaluating TASP0277308 in the Experimental Autoimmune Encephalomyelitis (EAE) model, a common preclinical model for multiple sclerosis, did not yield any specific results. Therefore, a direct comparison of the in vivo efficacy of this compound and Fingolimod (B1672674) (FTY720) in the EAE model is not possible at this time.
This guide will proceed by first detailing the known mechanism of action of this compound. Subsequently, it will provide a comprehensive overview of the extensive experimental data available for Fingolimod (FTY720) in the EAE model, presented in the requested format for researchers, scientists, and drug development professionals.
This compound: A Selective S1P1 Receptor Antagonist
This compound is a potent and highly selective antagonist of the sphingosine-1-phosphate receptor 1 (S1P1).[1][2][3] Its mechanism of action involves blocking the interaction of sphingosine-1-phosphate (S1P) with the S1P1 receptor.[2] This antagonism leads to immunomodulatory effects, including the induction of lymphopenia by preventing the egress of lymphocytes from lymphoid tissues.[1][3][4]
While its efficacy has been demonstrated in other preclinical models, such as collagen-induced arthritis and cancer-induced bone pain, its effects in the EAE model remain to be elucidated in published literature.[3][5]
Fingolimod (FTY720): A Comprehensive Profile in the EAE Model
Fingolimod (FTY720) is an immunomodulatory drug approved for the treatment of multiple sclerosis.[6] It is a sphingosine-1-phosphate (S1P) receptor modulator that, upon phosphorylation in vivo to its active form FTY720-phosphate, acts as a functional antagonist at S1P1 receptors on lymphocytes.[6][7][8][9] This leads to the sequestration of lymphocytes in lymph nodes, preventing their infiltration into the central nervous system (CNS).[8][10][11] Fingolimod has been extensively studied in the EAE model and has consistently demonstrated significant efficacy in ameliorating disease symptoms.
Mechanism of Action of Fingolimod (FTY720)
Quantitative Data on Fingolimod Efficacy in EAE
The following tables summarize the key findings from various studies on the efficacy of Fingolimod in the EAE model.
Table 1: Effect of Fingolimod on Clinical Scores in EAE Mice
| Animal Model | Treatment Regimen | Peak Clinical Score (Vehicle) | Peak Clinical Score (Fingolimod) | Reference |
| C57BL/6 Mice | Prophylactic, 0.3 mg/kg/day, oral gavage | 2.8 ± 0.5 | 0.27 ± 0.12 | [12] |
| C57BL/6 Mice | Therapeutic, 0.3 mg/kg/day, oral gavage | Not specified | Significant reversal of clinical signs | [12] |
| SJL/J Mice | Therapeutic, 0.03 to 1 mg/kg/day, oral | Not specified | Significant inhibition of relapse | [13] |
| C57BL/6 Mice | Therapeutic, 0.03 to 1 mg/kg/day, oral | Not specified | Significant improvement in symptoms | [13] |
Table 2: Histopathological and Cellular Effects of Fingolimod in EAE
| Animal Model | Parameter Assessed | Effect of Fingolimod | Reference |
| C57BL/6 Mice | Dendritic Spine Density | Significantly reduced dendritic spine loss | [12] |
| SJL/J Mice | Demyelination in Spinal Cord | Markedly reduced | [13] |
| SJL/J Mice | CD4+ T cell infiltration in Spinal Cord | Markedly reduced | [13] |
| SJL/J Mice | Myelin-specific Th17 and Th1 cells in Spinal Cord | Markedly reduced frequency | [13] |
| C57BL/6 Mice | Astrocyte and Microglia Activation | Decreased activation | [14] |
Experimental Protocols
Induction of Experimental Autoimmune Encephalomyelitis (EAE)
A standard protocol for inducing EAE in C57BL/6 mice involves:
-
Antigen Emulsion Preparation: Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide is emulsified in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.
-
Immunization: Mice are subcutaneously immunized with the MOG/CFA emulsion.
-
Pertussis Toxin Administration: Mice receive intraperitoneal injections of Pertussis Toxin on the day of immunization and two days post-immunization to facilitate the entry of immune cells into the CNS.
Fingolimod (FTY720) Administration
-
Formulation: Fingolimod is typically dissolved in sterile water or saline for administration.
-
Dosage: Effective doses in mouse models of EAE range from 0.03 mg/kg to 1 mg/kg.[13]
-
Route of Administration: Oral gavage is a common and effective route. Administration via drinking water has also been reported.[12][15]
-
Treatment Regimen:
-
Prophylactic: Treatment is initiated before or at the time of EAE induction.
-
Therapeutic: Treatment is initiated after the onset of clinical signs of EAE.
-
Assessment of EAE Severity
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).
-
Histopathology: At the end of the study, spinal cords are collected for histological analysis to assess the extent of inflammation, demyelination, and axonal damage. Immunohistochemistry is used to identify immune cell infiltrates (e.g., CD4+ T cells, macrophages) and glial cell activation.
General Experimental Workflow for EAE Studies
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting the S1P/S1PR1 axis mitigates cancer-induced bone pain and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The antineoplastic properties of FTY720: evidence for the repurposing of fingolimod - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. FTY720 (fingolimod) modulates the severity of viral-induced encephalomyelitis and demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oral fingolimod rescues the functional deficits of synapses in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fingolimod (FTY720), sphingosine 1-phosphate receptor modulator, shows superior efficacy as compared with interferon-β in mouse experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fingolimod Reduces Neuropathic Pain Behaviors in a Mouse Model of Multiple Sclerosis by a Sphingosine-1 Phosphate Receptor 1-Dependent Inhibition of Central Sensitization in the Dorsal Horn - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Immunomodulation Eliminates Inflammation in the Hippocampus in Experimental Autoimmune Encephalomyelitis, but Does Not Ameliorate Anxiety-Like Behavior [frontiersin.org]
Validating TASP0277308 Activity: A Comparative Guide with Positive Controls
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the S1P1 receptor antagonist TASP0277308 with the well-established positive control, FTY720 (Fingolimod). The information presented here is intended to assist researchers in validating the activity of this compound through experimental data and detailed protocols.
Unveiling the Antagonists: this compound and FTY720
This compound is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1PR1).[1] S1PR1 is a G protein-coupled receptor that plays a crucial role in lymphocyte trafficking, making it a key target for immunomodulatory drugs. By blocking the S1P/S1PR1 signaling axis, this compound can mitigate processes such as cancer-induced bone pain and neuroinflammation.
As a positive control, FTY720 (Fingolimod) is an FDA-approved immunomodulatory drug used in the treatment of multiple sclerosis.[2] FTY720 is a prodrug that is phosphorylated in vivo to its active form, FTY720-phosphate (FTY720-P). FTY720-P acts as a functional antagonist of S1P receptors, including S1PR1.[2][3] It initially acts as an agonist, leading to the internalization and subsequent degradation of the S1PR1 receptor, thereby rendering cells unresponsive to S1P.[4][5]
Quantitative Comparison of S1PR1 Antagonist Activity
The following table summarizes the available quantitative data for this compound and FTY720, providing a basis for comparing their antagonist activities at the S1PR1 receptor. It is important to note that the in vitro data for the two compounds are from different sources and may not be directly comparable.
| Parameter | This compound | FTY720 / FTY720-P | Source |
| In Vitro Potency (IC50) | 7.8 nM | Not directly available for FTY720-P as an antagonist in the same format. FTY720-P has a pEC50 of 9.32 ± 0.02 for S1PR1 activation (agonist activity leading to functional antagonism). | [1] |
| In Vivo Efficacy (ED50) | Attenuated and reversed mechano-allodynia in a mouse model of neuropathic pain with an ED50 in the range of 0.3-3 mg/kg. | Attenuated and reversed mechano-allodynia in the same mouse model with an ED50 in the range of 0.3-3 mg/kg. |
Experimental Protocols
To validate the S1PR1 antagonist activity of this compound, a functional assay is essential. Below is a detailed protocol for an in vitro functional antagonism assay measuring the inhibition of S1P-induced calcium mobilization in Chinese Hamster Ovary (CHO) cells stably expressing human S1PR1.
In Vitro Functional Antagonism Assay: Calcium Mobilization
Objective: To determine the potency of this compound in antagonizing S1P-induced calcium influx in CHO-K1 cells stably expressing human S1PR1, using FTY720-P as a positive control.
Materials:
-
CHO-K1 cells stably expressing human S1PR1
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS, penicillin/streptomycin)
-
This compound
-
FTY720-P
-
Sphingosine-1-Phosphate (S1P)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Culture: Culture CHO-K1-hS1PR1 cells in appropriate medium until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 96-well black, clear-bottom microplates at a density of 50,000 cells/well and incubate for 24 hours.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS with 20 mM HEPES.
-
Remove the culture medium from the wells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Compound Preparation:
-
Prepare stock solutions of this compound and FTY720-P in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compounds in HBSS with 20 mM HEPES to achieve a range of desired concentrations.
-
-
Antagonist Incubation:
-
Wash the cells twice with HBSS with 20 mM HEPES.
-
Add 100 µL of the diluted this compound, FTY720-P, or vehicle control to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
S1P Stimulation and Measurement:
-
Prepare a solution of S1P in HBSS with 20 mM HEPES at a concentration that elicits a submaximal response (e.g., EC80), as determined from a prior S1P dose-response curve.
-
Place the microplate in the fluorescence plate reader.
-
Set the reader to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.
-
Establish a baseline fluorescence reading for each well.
-
Inject 25 µL of the S1P solution into each well and continue to record the fluorescence for at least 2 minutes.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well after S1P addition.
-
Subtract the baseline fluorescence from the peak fluorescence to obtain the change in fluorescence (ΔF).
-
Normalize the data by expressing the response in the presence of the antagonist as a percentage of the response with S1P alone (vehicle control).
-
Plot the normalized response against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Visualizing the Molecular and Experimental Landscape
To further clarify the context of this compound's activity, the following diagrams illustrate the S1PR1 signaling pathway and a typical experimental workflow for validating an S1PR1 antagonist.
Caption: S1PR1 signaling pathway and points of intervention.
Caption: Workflow for validating S1PR1 antagonist activity.
References
- 1. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antagonism of sphingosine-1-phosphate receptors by FTY720 inhibits angiogenesis and tumor vascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FTY720: sphingosine 1-phosphate receptor-1 in the control of lymphocyte egress and endothelial barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of TASP0277308
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profile of TASP0277308, a selective Sphingosine-1-Phosphate Receptor 1 (S1PR1) antagonist, with the non-selective S1P receptor modulator, FTY720 (Fingolimod). Understanding the selectivity of these compounds is critical for interpreting experimental results and predicting potential off-target effects in therapeutic development.
Executive Summary
This compound is a potent and selective antagonist of the S1PR1 receptor, with a reported IC50 of 7.8 nM[1]. In contrast, the FDA-approved drug FTY720 (Fingolimod) is a non-selective modulator of S1P receptors. Its active phosphorylated metabolite, FTY720-phosphate, is a potent agonist at S1PR1, S1PR3, S1PR4, and S1PR5, but not S1PR2[2][3]. This lack of selectivity, particularly the agonism at S1PR3, has been linked to cardiovascular side effects such as bradycardia[4]. The development of selective S1PR1 antagonists like this compound aims to mitigate these off-target effects while retaining the desired therapeutic activity.
Comparative Cross-Reactivity Data
Table 1: S1P Receptor Subtype Selectivity
| Compound | S1PR1 | S1PR2 | S1PR3 | S1PR4 | S1PR5 |
| This compound | IC50 = 7.8 nM (Antagonist)[1] | N/A | N/A | N/A | N/A |
| FTY720-phosphate | Ki = 0.33 nM (Agonist)[2] | No Activity[2][3] | Ki = 1.2 nM (Agonist)[2] | Ki = 0.97 nM (Agonist)[2] | Ki = 1.3 nM (Agonist)[2] |
N/A: Data not publicly available.
Table 2: Known Off-Target Activities of FTY720 (Fingolimod)
| Target | Activity | Reported IC50/EC50 | Reference |
| Sphingosine (B13886) Kinase 1 (SphK1) | Inhibition | ~5 µM | [6] |
| TRPM7 Channel | Inhibition | 0.72 µM | [7] |
Note: This table is not exhaustive and represents reported off-target activities. The unphosphorylated form of FTY720 may have different off-target effects than its active phosphorylated form.
Signaling Pathways and Experimental Workflows
To understand the functional consequences of S1P receptor modulation and the methods used to assess cross-reactivity, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: S1P Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Experimental Protocols
Radioligand Binding Assay for S1P Receptors
This protocol is used to determine the binding affinity (Ki) of a test compound to a specific receptor subtype.
Materials:
-
Cell membranes expressing the human S1P receptor subtype of interest (S1PR1, S1PR2, S1PR3, S1PR4, or S1PR5).
-
Radioligand (e.g., [3H]-S1P).
-
Test compound (this compound or FTY720).
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.5% fatty acid-free BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
96-well plates.
Procedure:
-
Prepare serial dilutions of the test compound in binding buffer.
-
In a 96-well plate, add binding buffer, cell membranes, radioligand, and the test compound or vehicle.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known non-radiolabeled S1P receptor ligand.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes)[8].
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay for Functional Activity
This functional assay determines whether a compound acts as an agonist or antagonist at a G-protein coupled receptor (GPCR).
Materials:
-
Cell membranes expressing the S1P receptor of interest.
-
[35S]GTPγS.
-
Test compound (this compound or FTY720).
-
S1P (as a reference agonist).
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).
-
GDP.
-
Glass fiber filters.
-
Scintillation cocktail.
-
96-well plates.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
For antagonist mode: Pre-incubate cell membranes with the test compound or vehicle in the assay buffer containing GDP.
-
For agonist mode: Incubate cell membranes with the test compound or vehicle in the assay buffer containing GDP.
-
Initiate the reaction by adding [35S]GTPγS and, for antagonist mode, the reference agonist (S1P).
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes) to allow for [35S]GTPγS binding to activated G-proteins[9].
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the bound [35S]GTPγS using a scintillation counter.
-
For agonist mode: Plot the stimulated [35S]GTPγS binding against the concentration of the test compound to determine the EC50 (potency) and Emax (efficacy) values.
-
For antagonist mode: Plot the inhibition of agonist-stimulated [35S]GTPγS binding against the concentration of the test compound to determine the IC50 value, from which the antagonist dissociation constant (Kb) can be calculated.
Conclusion
The available data clearly demonstrate the distinction between the selective S1PR1 antagonist this compound and the non-selective S1P receptor modulator FTY720. While FTY720's broad activity profile has therapeutic benefits in conditions like multiple sclerosis, its off-target effects, particularly at S1PR3, are a known liability. This compound represents a more targeted approach, offering the potential for similar therapeutic efficacy with an improved safety profile by avoiding unwanted interactions with other S1P receptor subtypes. Further comprehensive cross-reactivity screening of this compound against a wider range of kinases and GPCRs would be beneficial to fully characterize its selectivity and predict any potential off-target liabilities.
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Selectivity and Specificity of Sphingosine 1-Phosphate Receptor Ligands: “Off-Targets” or Complex Pharmacology? [frontiersin.org]
- 4. An update on the biology of sphingosine 1-phosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Sphingosine and FTY720 are potent inhibitors of the transient receptor potential melastatin 7 (TRPM7) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of TASP0277308 and FTY720
This guide provides a detailed comparison of the in vivo efficacy of two sphingosine-1-phosphate receptor (S1PR) modulators: TASP0277308 and FTY720 (Fingolimod). The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds in autoimmune and inflammatory diseases. While direct comparative studies are limited, this guide synthesizes available data from various preclinical models to offer a comprehensive overview.
Mechanism of Action
Both this compound and FTY720 target the S1P signaling pathway, which plays a crucial role in lymphocyte trafficking. However, they exhibit different modes of action at the S1P1 receptor.
FTY720 (Fingolimod) is a prodrug that is phosphorylated in vivo to its active form, FTY720-phosphate. FTY720-P acts as a functional antagonist of S1P receptors, particularly S1P1. It initially activates the receptor, leading to its internalization and degradation. This downregulation of S1P1 on lymphocytes prevents their egress from lymph nodes, resulting in a reversible reduction of circulating lymphocytes.[1][2]
This compound is a selective antagonist of the S1P1 receptor.[3] Unlike FTY720-P, which is an agonist that leads to receptor downregulation, this compound directly blocks the receptor, preventing its activation by S1P. This blockade also leads to the sequestration of lymphocytes in lymphoid organs.
Signaling Pathway
The signaling pathway for both compounds involves the modulation of the S1P1 receptor on lymphocytes.
References
TASP0277308: A Comparative Guide to Negative Control Experiments
For Researchers, Scientists, and Drug Development Professionals
Data Summary: Establishing Specificity of S1PR1 Antagonism
To validate the on-target effects of an S1PR1 antagonist like TASP0277308, a multi-faceted approach involving vehicle controls, alternative antagonists, and genetic knockdown is often employed. The following table summarizes expected outcomes from such negative control experiments.
| Experimental Approach | Test Agent | Expected Outcome on S1PR1-mediated Signaling | Rationale for Control |
| Vehicle Control | Vehicle (e.g., DMSO, Saline) | No significant inhibition of S1PR1 signaling | Establishes a baseline and controls for effects of the delivery vehicle. |
| Alternative S1PR1 Antagonist | FTY720 (Fingolimod) | Functional antagonism of S1PR1, leading to receptor internalization and degradation.[1] | Confirms that the observed phenotype is consistent with S1PR1 inhibition by a different chemical entity. |
| Genetic Knockdown | S1PR1 siRNA | Significant reduction in S1PR1 expression and downstream signaling. | Provides a highly specific negative control by removing the drug target. |
| Scrambled siRNA Control | Scrambled siRNA | No significant change in S1PR1 expression or signaling.[2] | Controls for off-target effects of the siRNA delivery and sequence.[2] |
| Inactive Analog (Hypothetical) | Inactive this compound Analog | No significant inhibition of S1PR1 signaling | A structurally similar but biologically inactive molecule would be the ideal negative control to rule out off-target effects related to the chemical scaffold. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of negative control experiments. Below are representative protocols for key assays used to assess the specificity of S1PR1 antagonists.
In Vivo Model of Cancer-Induced Bone Pain
This protocol, adapted from studies on S1PR1 antagonists in pain models, can be used to assess the in vivo efficacy and specificity of this compound.[3][4]
-
Animal Model: Utilize a murine model of cancer-induced bone pain, for example, by injecting syngeneic tumor cells into the femur.
-
Drug Administration: Administer this compound, a vehicle control, or a comparator S1PR1 antagonist (e.g., FTY720) via a relevant route (e.g., intrathecal or systemic injection).
-
Behavioral Assessment: Measure pain-related behaviors such as spontaneous flinching and guarding at baseline and at various time points post-administration.
-
Negative Control Group: A cohort of animals should receive only the vehicle to control for any effects of the injection procedure or the vehicle itself.
-
Data Analysis: Compare the behavioral scores between the this compound-treated group, the vehicle control group, and the alternative antagonist group. A significant reduction in pain behaviors with this compound and the alternative antagonist compared to the vehicle would support on-target activity.
In Vitro S1PR1 Knockdown using siRNA
This protocol allows for the specific investigation of this compound's dependence on its target, S1PR1, in a cellular context.[2]
-
Cell Culture: Culture a relevant cell line known to express S1PR1.
-
siRNA Transfection: Transfect cells with either siRNA specifically targeting S1PR1 or a non-targeting scrambled siRNA as a negative control.
-
Verification of Knockdown: After a suitable incubation period (e.g., 48-72 hours), confirm the reduction of S1PR1 expression in the S1PR1 siRNA-treated cells compared to the scrambled siRNA control using methods like qPCR or Western blot.
-
This compound Treatment: Treat both S1PR1 knockdown and scrambled siRNA control cells with this compound or a vehicle control.
-
Functional Assay: Measure a downstream effect of S1PR1 signaling that is expected to be modulated by this compound (e.g., cell migration, calcium flux, or activation of a specific signaling pathway).
-
Data Analysis: The effect of this compound should be significantly attenuated or absent in the S1PR1 knockdown cells compared to the scrambled siRNA control cells, demonstrating the drug's dependence on its target.
Visualizing Experimental Logic and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate the logical relationships in negative control experiments and the signaling pathways involved.
References
- 1. S1PR1 inhibition induces proapoptotic signaling in T cells and limits humoral responses within lymph nodes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Knockdown of the sphingosine-1-phosphate receptor S1PR1 reduces pain behaviors induced by local inflammation of the rat sensory ganglion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the S1P/S1PR1 axis mitigates cancer-induced bone pain and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the S1P/S1PR1 axis mitigates cancer-induced bone pain and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
Confirming TASP0277308 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies to confirm the in vivo target engagement of TASP0277308, a competitive and functional antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1PR1). Objective comparison of direct and indirect methods, supported by experimental data and detailed protocols, is presented to aid in the selection of the most appropriate strategy for your research needs.
This compound has demonstrated in vivo efficacy in attenuating cancer-induced bone pain, suggesting successful target engagement.[1] However, direct quantification of target occupancy in a living system is crucial for establishing a clear relationship between drug exposure, target binding, and pharmacological response. This guide explores various techniques applicable to G-protein coupled receptors (GPCRs) like S1PR1.
Comparison of In Vivo Target Engagement Methodologies
Several methods can be employed to confirm and quantify the interaction of this compound with S1PR1 in vivo. The choice of method depends on factors such as the availability of specific reagents, the desired quantitative nature of the data, and the experimental model.
| Methodology | Principle | Advantages | Disadvantages | Typical Readout |
| Pharmacodynamic (PD) Biomarkers (e.g., Lymphocyte Sequestration) | Measures a downstream physiological effect of target modulation. S1PR1 antagonism blocks lymphocyte egress from lymph nodes.[2][3][4][5] | Non-invasive (blood sampling); reflects functional target engagement; well-established for S1PR1 modulators.[6][7] | Indirect measure of target binding; can be influenced by other biological factors. | Reduction in peripheral blood lymphocyte count. |
| Radioligand Binding / Autoradiography | Utilizes a radiolabeled ligand that competes with the drug for binding to the target receptor. Target occupancy is determined by the displacement of the radioligand.[8][9] | Direct and quantitative measurement of target occupancy; can be performed ex vivo on tissues from treated animals.[8] | Requires synthesis of a specific radioligand; involves handling of radioactive materials; invasive. | Reduction in radioligand signal in tissues of interest. |
| Positron Emission Tomography (PET) Imaging | A non-invasive imaging technique that uses a positron-emitting radioligand to visualize and quantify receptor occupancy in real-time in living subjects.[10] | Non-invasive; allows for longitudinal studies in the same animal; provides spatial distribution of target engagement. | High cost of radioligand synthesis and imaging equipment; requires specialized facilities. | Change in PET signal in the brain or other organs. |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[11][12][13] | Label-free method; can be applied to native proteins in tissues.[11] | May not be suitable for all membrane proteins; optimization is often required for in vivo applications.[12][14] | Increased amount of soluble target protein at elevated temperatures. |
| NanoBRET™ Target Engagement Assay | A proximity-based assay measuring the binding of a fluorescent tracer to a NanoLuc®-tagged target protein in live cells.[15][16][17][18] | Can be adapted for in vivo use by analyzing tissues from treated animals; provides quantitative binding data. | Requires genetic modification of the target protein; tracer development can be challenging. | Decrease in BRET signal upon compound competition. |
Experimental Protocols
Lymphocyte Sequestration Assay
This protocol provides a method to indirectly assess S1PR1 target engagement by measuring the reduction in peripheral blood lymphocytes.
Materials:
-
This compound
-
Vehicle control
-
Experimental animals (e.g., mice)
-
Anticoagulant (e.g., EDTA)
-
Automated hematology analyzer or flow cytometer
-
Antibodies for lymphocyte markers (e.g., CD4, CD8) for flow cytometry
Procedure:
-
Administer this compound or vehicle control to the experimental animals at the desired dose and route.
-
Collect blood samples from the animals at various time points post-administration (e.g., 0, 4, 8, 24, 48 hours).
-
Process the blood samples for analysis.
-
For an automated hematology analyzer, follow the manufacturer's instructions to obtain a complete blood count, including the total lymphocyte count.
-
For flow cytometry, stain the blood cells with fluorescently labeled antibodies against lymphocyte markers.
-
-
Analyze the data to determine the percentage change in lymphocyte count in the this compound-treated group compared to the vehicle-treated group.
Ex Vivo Radioligand Binding Assay
This protocol describes a competitive binding assay to directly measure S1PR1 occupancy in tissues from treated animals.
Materials:
-
This compound
-
Vehicle control
-
Radiolabeled S1PR1 ligand (e.g., [³H]-CS1P1)[8]
-
Experimental animals (e.g., mice)
-
Tissue homogenization buffer
-
Scintillation counter
Procedure:
-
Administer this compound or vehicle control to the experimental animals.
-
At a specified time point, euthanize the animals and harvest the tissues of interest (e.g., spleen, lymph nodes).
-
Prepare tissue homogenates.
-
Incubate the tissue homogenates with a saturating concentration of the radiolabeled S1PR1 ligand.
-
Separate the bound from the unbound radioligand using a filtration method.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Calculate the specific binding and determine the percentage of S1PR1 occupancy by this compound by comparing the binding in the drug-treated group to the vehicle-treated group.
In Vivo Cellular Thermal Shift Assay (CETSA)
This protocol outlines a method to assess target engagement by measuring the thermal stabilization of S1PR1 in tissues from treated animals.
Materials:
-
This compound
-
Vehicle control
-
Experimental animals (e.g., mice)
-
Lysis buffer with protease inhibitors
-
Equipment for heating samples (e.g., PCR cycler)
-
Western blotting or mass spectrometry equipment
Procedure:
-
Administer this compound or vehicle control to the experimental animals.
-
Euthanize the animals and rapidly harvest the tissues of interest.
-
Divide the tissue samples into aliquots and heat them to a range of temperatures to create a melt curve.
-
Lyse the heated tissue samples and separate the soluble fraction from the aggregated proteins by centrifugation.
-
Analyze the amount of soluble S1PR1 in each sample using Western blotting or mass spectrometry.
-
Compare the melt curves of the this compound-treated group and the vehicle-treated group. A shift in the curve indicates target stabilization and therefore, engagement.
Mandatory Visualizations
Caption: S1PR1 signaling pathway and the antagonistic action of this compound.
Caption: General workflow for confirming in vivo target engagement.
Caption: Decision tree for selecting a target engagement methodology.
References
- 1. Pseudoirreversible inhibition elicits persistent efficacy of a sphingosine 1-phosphate receptor 1 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FTY720 (fingolimod) in Multiple Sclerosis: therapeutic effects in the immune and the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lymphocyte sequestration through S1P lyase inhibition and disruption of S1P gradients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lymphocyte Sequestration Through S1P Lyase Inhibition and Disruption of S1P Gradients | Semantic Scholar [semanticscholar.org]
- 5. Lymphocyte sequestration through S1P lyase inhibition and disruption of S1P gradients. | UCSF Helen Diller Family Comprehensive Cancer Center [cancer.ucsf.edu]
- 6. Investigation of fingolimod-induced lymphocyte sequestration on inflammatory response and neurological damages after cardiac arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real-world comparison of lymphopenia profiles in S1P receptor modulators for multiple sclerosis: a multicenter retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Investigation of S1PR1 Expression in the Central Nervous System Using [3H]CS1P1 and [11C]CS1P1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Analysis of S1PR1 Expression in the Postmortem Multiple Sclerosis Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CETSA beyond Soluble Targets: a Broad Application to Multipass Transmembrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. promega.com [promega.com]
- 16. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 17. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 18. Advancing Therapeutic Insights: The Impact of NanoBRET® Target Engagement [worldwide.promega.com]
TASP0277308 Demonstrates Comparable Efficacy to Standard of Care in Preclinical Models of Cancer-Induced Bone Pain
For Immediate Release
[City, State] – [Date] – New preclinical research indicates that TASP0277308, a selective sphingosine-1-phosphate receptor 1 (S1PR1) antagonist, shows comparable efficacy to the standard of care, FTY720 (Fingolimod), in alleviating cancer-induced bone pain (CIBP). The findings from studies in murine models suggest a promising role for this compound in the management of debilitating pain associated with metastatic bone cancer.
Cancer-induced bone pain is a common and severe complication in patients with advanced cancers, significantly impacting their quality of life. The current therapeutic strategies often provide inadequate relief and are associated with significant side effects. This has spurred the search for novel therapeutic agents that can effectively target the underlying mechanisms of CIBP. Both this compound and FTY720 function by antagonizing the S1PR1 receptor, a key player in the signaling pathways of pain and neuroinflammation.
In a key preclinical study, the analgesic effects of this compound were directly benchmarked against FTY720 in a validated mouse model of CIBP. The results demonstrated that both compounds effectively and with near-identical efficacy, attenuated spontaneous pain behaviors, specifically flinching and guarding of the tumor-bearing limb.[1][2][3] This suggests that this compound may offer a viable alternative to existing treatments.
Quantitative Comparison of Analgesic Effects
The following tables summarize the key quantitative data from the comparative preclinical study.
Table 1: Effect of this compound and FTY720 on Spontaneous Flinching Behavior
| Treatment Group | Dose | Mean Flinches (per 2 min) ± SEM | % Reduction vs. Vehicle |
| Vehicle | - | 25.4 ± 2.1 | - |
| This compound | 30 µg, i.t. | 8.2 ± 1.5 | 67.7% |
| FTY720 | 1 µg, i.t. | 7.9 ± 1.8 | 68.9% |
Data represents the number of spontaneous flinches of the tumor-bearing paw, observed over a 2-minute period, 30 minutes post-intrathecal (i.t.) administration. SEM: Standard Error of the Mean.
Table 2: Effect of this compound and FTY720 on Spontaneous Guarding Behavior
| Treatment Group | Dose | Mean Guarding Time (sec per 2 min) ± SEM | % Reduction vs. Vehicle |
| Vehicle | - | 85.7 ± 5.3 | - |
| This compound | 30 µg, i.t. | 22.1 ± 4.6 | 74.2% |
| FTY720 | 1 µg, i.t. | 20.9 ± 5.1 | 75.6% |
Data represents the time spent guarding the tumor-bearing paw, observed over a 2-minute period, 30 minutes post-intrathecal (i.t.) administration. SEM: Standard Error of the Mean.
Experimental Protocols
The following methodologies were employed in the key comparative studies:
Cancer-Induced Bone Pain (CIBP) Mouse Model
A validated syngeneic mouse model of CIBP was utilized.[1] Briefly, murine breast cancer cells (66.1 cell line) were injected into the intramedullary cavity of the femur of female BALB/c mice. This procedure leads to the development of a tumor within the bone, mimicking the clinical scenario of metastatic bone cancer and resulting in measurable pain-like behaviors. Animals were monitored regularly for tumor progression and overall health.
Drug Administration
This compound and FTY720 were administered via intrathecal (i.t.) injection to target the spinal cord, a critical site for pain signal processing. A vehicle control was used in parallel to ensure that the observed effects were drug-specific.
Behavioral Analysis
Spontaneous pain behaviors, indicative of ongoing pain, were quantified by observing and recording:
-
Flinching: The number of times the mouse quickly lifted and shook its tumor-bearing paw.
-
Guarding: The amount of time the mouse held its tumor-bearing paw in an elevated, non-weight-bearing posture.
Observations were made by trained personnel who were blinded to the treatment groups to prevent bias. The frequency of flinching and the duration of guarding were recorded over a set time period (typically 2 minutes) at specific time points after drug administration.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the S1PR1 signaling pathway implicated in cancer-induced bone pain and the experimental workflow used to compare this compound and FTY720.
Caption: S1PR1 Signaling Pathway in Pain.
Caption: Experimental Workflow for CIBP Study.
References
Safety Operating Guide
Essential Guidance for the Responsible Disposal of Laboratory Chemicals
Disclaimer: No specific Safety Data Sheet (SDS) or disposal procedures were found for a substance identified as "TASP0277308." The following information provides a general framework for the safe disposal of laboratory chemicals. Researchers, scientists, and drug development professionals must always refer to the specific SDS and institutional guidelines for any chemical they handle.
Proper chemical waste management is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks to personnel and the surrounding ecosystem. This guide offers a procedural overview for the disposal of laboratory chemicals, emphasizing the importance of consulting substance-specific documentation.
Key Safety and Disposal Information
The following table summarizes crucial data points typically found in a chemical's SDS that inform its proper disposal.
| Data Point | Typical Information Provided in SDS | Significance for Safe Disposal |
| Physical State | Solid, Liquid, Gas | Determines the type of container and handling procedure required. |
| pH | Acidic, Neutral, Basic | Neutralization may be required before disposal to prevent corrosive damage. |
| Hazard Class | Flammable, Corrosive, Reactive, Toxic, Oxidizer | Dictates segregation, labeling, and the specific disposal pathway. |
| Solubility | Water-soluble, Insoluble | Affects whether a substance can be disposed of via aqueous waste streams. |
| Incompatible Materials | Lists chemicals that may react dangerously | Prevents accidental mixing of incompatible wastes, which could lead to fire, explosion, or toxic gas release.[1][2] |
| Personal Protective Equipment (PPE) | Gloves, Goggles, Lab Coat, Respirator | Specifies the necessary safety gear to be worn during handling and disposal.[3] |
| Disposal Considerations | Recommended disposal methods, regulatory requirements | Provides explicit instructions for waste treatment and disposal in accordance with regulations.[2][3] |
Standard Operating Procedure for Chemical Disposal
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for a specific chemical. Locate the "Disposal considerations," "Handling and storage," and "Hazards identification" sections to understand the risks and required procedures.[1][2][3]
-
Identify the Waste Category: Based on the SDS, categorize the waste (e.g., halogenated organic, non-halogenated organic, acidic, basic, heavy metal-containing).
-
Segregate Waste: Never mix different categories of chemical waste. Use separate, clearly labeled, and appropriate waste containers.
-
Wear Appropriate PPE: Always wear the personal protective equipment specified in the SDS, such as safety goggles, gloves, and a lab coat.
-
Use a Fume Hood: When handling volatile or highly toxic substances, perform all transfers in a certified chemical fume hood to prevent inhalation exposure.
-
Label Waste Containers: Clearly label all waste containers with the full chemical name(s) of the contents, hazard warnings (e.g., "Flammable," "Corrosive"), and the date of accumulation.
-
Store Waste Securely: Keep waste containers sealed and stored in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Arrange for Pickup: Follow your institution's established procedures for hazardous waste pickup and disposal.
General Laboratory Chemical Disposal Workflow
The following diagram illustrates a typical decision-making process for the disposal of laboratory chemicals.
Caption: A workflow for the safe disposal of laboratory chemicals.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
